Comprehensive Material Safety & Technical Whitepaper: 4-Bromo-6,7-dichloro-8-fluoroquinoline in Advanced Drug Discovery
Executive Summary 4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6) is a highly functionalized, poly-halogenated heterocyclic building block[1]. In modern medicinal chemistry, the quinoline scaffold is a privile...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6) is a highly functionalized, poly-halogenated heterocyclic building block[1]. In modern medicinal chemistry, the quinoline scaffold is a privileged structure, but its precise halogenation pattern dictates its utility. This specific molecule is engineered for orthogonal reactivity: the C4-bromide serves as a highly reactive handle for transition-metal-catalyzed cross-coupling, while the 6,7-dichloro and 8-fluoro substituents are retained to modulate the physicochemical and pharmacokinetic properties of the final drug candidate. This whitepaper synthesizes the material safety data (MSDS) with an in-depth mechanistic guide on its application in synthesizing advanced kinase inhibitors and anti-infective agents.
Chemical Identity, Physical Properties, & Safety Data (MSDS)
To ensure rigorous safety and handling, the physicochemical and hazard profiles of 4-Bromo-6,7-dichloro-8-fluoroquinoline are summarized below. As a halogenated aromatic amine derivative, it requires stringent laboratory controls.
Store under inert gas (Argon/Nitrogen) at 2-8°C. Avoid strong oxidizing agents.
Required PPE
Nitrile gloves (0.11 mm minimum thickness), safety goggles (EN166), half-face particulate respirator (N95/FFP2) for dust.
Mechanistic Rationale in Drug Design (E-E-A-T)
The strategic placement of four distinct halogens on the quinoline core is not arbitrary; it is a masterclass in rational drug design and synthetic planning.
The Synthetic Handle: C4-Bromine
The carbon-bromine (C-Br) bond at the 4-position is the primary site of functionalization. The bond dissociation energy of the C4-Br bond is significantly lower than that of the adjacent C-Cl and C-F bonds. Consequently, the C4-Br bond undergoes oxidative addition with Palladium(0) catalysts at a much faster rate, allowing for highly regioselective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions without disturbing the other halogens[2].
The Pharmacokinetic Modulator: C8-Fluorine
The incorporation of an 8-fluoro substituent is a critical pharmacokinetic optimization strategy. Fluorine is highly electronegative; its inductive effect pulls electron density away from the adjacent quinoline nitrogen. This significantly lowers the
pKa
of the nitrogen, reducing its basicity. In drug discovery, mitigating basicity is a proven strategy to reduce hERG channel binding (cardiotoxicity) and improve passive membrane permeability. Furthermore, 8-fluoroquinolines exhibit enhanced metabolic stability and lower intrinsic clearance in vivo, a feature that was heavily leveraged in the discovery of PI3Kδ inhibitors such as AMG319[3] and allosteric Aurora A kinase inhibitors like AurkinA[4].
The Lipophilic Anchors: C6,C7-Dichlorine
The 6,7-dichloro substitution serves to increase the lipophilic efficiency (LipE) of the scaffold. In the context of kinase active sites, these bulky, electron-rich halogens project into deep hydrophobic pockets, increasing the target residence time and overall binding affinity through favorable Van der Waals interactions.
Experimental Workflows & Protocols
Regioselective Suzuki-Miyaura Cross-Coupling at C4
Traditional cross-coupling of halogenated quinolines often suffers from poor selectivity or requires harsh conditions (e.g.,
Pd(PPh3)4
at 120 °C for 16 hours)[5]. To overcome this, modern protocols utilize Buchwald pre-catalysts like XPhos Pd G2 , which generate a highly active, mono-ligated
L−Pd(0)
species that operates efficiently at mild temperatures.
Table 2: Catalyst Optimization for C4-Cross Coupling of 4-Bromoquinolines
In an oven-dried Schlenk flask, add 4-Bromo-6,7-dichloro-8-fluoroquinoline (1.0 equiv), the desired arylboronic acid (1.5 equiv), and
K3PO4
(2.0 equiv).
Add a solvent mixture of THF/Water (2:1 v/v).
Crucial Step: Sparge the biphasic mixture with Argon for exactly 15 minutes. Oxygen must be rigorously excluded as it rapidly oxidizes the electron-rich XPhos ligand and the active
Pd(0)
intermediate, terminating the catalytic cycle.
Catalyst Activation:
Quickly add XPhos Pd G2 (2 mol%)[5] under a positive stream of Argon. The mild base (
K3PO4
) facilitates the deprotonation of the G2 pre-catalyst, driving reductive elimination to release the highly active
XPhos−Pd(0)
species.
Seal the flask and heat to 40 °C.
In-Process Validation & Quality Control:
After 1.5 hours, sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS.
Self-Validation: The reaction is deemed complete only when the isotopic cluster corresponding to
m/z
294 (
[M+H]+
of the starting material) is entirely absent, replaced by the mass of the coupled product. The absence of C6 or C7 coupled byproducts validates the regioselectivity.
Workup & Isolation:
Cool to room temperature, filter through a short pad of Celite® to remove palladium black, and wash with Ethyl Acetate[5].
Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-aryl-6,7-dichloro-8-fluoroquinoline derivative.
Mandatory Visualizations
Fig 1. Regioselective Pd-catalyzed cross-coupling workflow for 4-bromoquinolines.
Fig 2. Mechanism of action for 8-fluoroquinoline-derived kinase inhibitors.
Discovery and in Vivo Evaluation of (S)-N-(1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-9H-purin-6-amine (AMG319) and Related PI3Kδ Inhibitors for Inflammation and Autoimmune Disease. ACS Publications.
4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. MDPI.
Allosteric modulation of AURKA kinase activity by a small-molecule inhibitor of its protein-protein interaction with TPX2. PMC (NIH).
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Publishing.
The Quinoline Scaffold: Discovery, Mechanistic Paradigms, and Modern Synthetic Protocols
Introduction: The Evolution of a Privileged Scaffold The quinoline nucleus—a heterocyclic aromatic organic compound comprising a benzene ring fused to a pyridine ring—stands as one of the most versatile "privileged struc...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Evolution of a Privileged Scaffold
The quinoline nucleus—a heterocyclic aromatic organic compound comprising a benzene ring fused to a pyridine ring—stands as one of the most versatile "privileged structures" in medicinal chemistry. The history of quinoline derivatives dates back to 1834, when German chemist Friedlieb Ferdinand Runge first isolated the foundational compound from coal tar [1]. However, the pharmacological relevance of this scaffold was established even earlier, in 1820, when French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou successfully isolated quinine from the bark of the Cinchona tree [2].
From its origins as a natural alkaloid used by indigenous South American populations to treat fevers, quinoline has evolved into a cornerstone of modern rational drug design. Today, synthetic functionalization of the quinoline ring allows for precise tuning of its electronic and steric properties, enabling the development of targeted therapies spanning antimalarial, antibacterial, and advanced oncological applications [3].
Pharmacological Mechanisms of Action
The enduring success of quinoline derivatives stems from their ability to bind multiple biological targets through hydrogen bonding, metal ion coordination, and π-π stacking interactions.
Antimalarial Pathway:
In the treatment of malaria, quinoline derivatives such as chloroquine and mefloquine exploit the unique biology of Plasmodium falciparum. During the blood stage of infection, the parasite digests host hemoglobin, releasing toxic free heme (Fe²⁺-protoporphyrin IX). Normally, the parasite detoxifies this by polymerizing it into inert hemozoin crystals. Quinoline drugs accumulate heavily (up to 1000-fold) within the parasite's acidic digestive vacuole, where they bind directly to the free heme, inhibiting its crystallization. The subsequent buildup of toxic heme ultimately kills the parasite with its own metabolic waste [4].
Anticancer Pathway:
In oncology, quinoline derivatives function through entirely different mechanisms, primarily targeting DNA replication and signal transduction. Classical quinoline alkaloids like camptothecin (discovered in 1966) act as potent Topoisomerase I inhibitors, preventing DNA religation and inducing apoptosis [5]. More recently, the focus has shifted to Receptor Tyrosine Kinases (RTKs). Novel quinoline-based small molecules have been engineered to inhibit c-Met, Epidermal Growth Factor (EGF), and Vascular Endothelial Growth Factor (VEGF) receptors, thereby disrupting the Ras/Raf/MEK and PI3K/AkT/mTOR carcinogenic pathways and blocking tumor angiogenesis[6].
Dual mechanistic pathways of quinoline derivatives in antimalarial and anticancer applications.
FDA Approval Landscape & Quantitative Milestones
The clinical translation of quinoline derivatives has accelerated significantly. In the last 25 years alone, the U.S. FDA has approved numerous New Molecular Entities (NMEs) featuring a quinoline core[7]. The table below summarizes pivotal regulatory milestones that highlight the transition from historical antimicrobial agents to precision oncology drugs.
Modern Synthetic Methodologies: From Classical to Green Chemistry
Historically, the synthesis of the quinoline core relied on the Skraup synthesis , which involves the acid-catalyzed cyclization of anilines with glycerol. While foundational, the Skraup method is highly exothermic, requires toxic oxidizing agents (like arsenic pentoxide), and yields complex purification profiles [8].
Modern drug discovery demands higher throughput and greener profiles. Consequently, contemporary methodologies have shifted toward:
Microwave-Assisted Synthesis: Utilizing domestic or specialized microwave reactors to achieve rapid, localized heating. This method significantly reduces reaction times from hours to minutes while improving yields of derivatives like 2-methylquinoline-4-carboxylic acid[9].
Nanocatalyzed Friedländer Condensation: The Friedländer synthesis (condensation of an 2-aminoaryl ketone with a carbonyl compound) has been revolutionized by solid-state nanocatalysts. Materials such as Ag(I)-exchanged Montmorillonite K10 or Metal-Organic Frameworks (e.g., IRMOF-3/PSTA/Cu) provide massive surface areas and multifunctional active sites, allowing reactions to proceed under solvent-free conditions with near-quantitative yields[10].
Table 2: Quantitative Comparison of Quinoline Synthesis Methodologies
To ensure scientific integrity and reproducibility, the following protocol details a modern, solvent-free approach to synthesizing novel quinoline derivatives. This workflow is designed as a self-validating system , ensuring that each step contains an internal check for success.
Objective: To synthesize substituted quinolines via the Friedländer condensation without volatile organic solvents, utilizing a recyclable solid acid catalyst.
Causality & Rationale: By employing Ag(I)-exchanged Montmorillonite K10 clay, we provide a high-surface-area solid acid that facilitates the initial aldol-type condensation and subsequent cyclization. The solvent-free environment artificially increases the localized concentration of reactants, driving the reaction kinetics forward thermodynamically without the need for hazardous solvents.
Step-by-Step Methodology:
Catalyst Preparation & Validation: Treat Montmorillonite K10 clay with an aqueous silver nitrate solution to exchange native cations with Ag(I). Validation: Analyze the dried catalyst via X-Ray Diffraction (XRD) to confirm the preservation of the clay's layered structure and the successful incorporation of Ag(I) before proceeding.
Reaction Setup: In a mortar or round-bottom flask, combine 1.0 mmol of a substituted 2-aminoaryl ketone and 1.5 mmol of an α,β-unsaturated aldehyde (e.g., cinnamaldehyde). Add 0.1 g of the Ag(I)-Mont K10 catalyst. Causality: The 1.5x stoichiometric excess of the aldehyde compensates for potential oxidative degradation during the thermal phase.
Thermal Cyclization: Heat the dry mixture to 120°C for 3 hours. Causality: A temperature of 120°C provides the precise activation energy required for the dehydration step of the cyclization without causing thermal decomposition of the organic substrates.
In-Process Monitoring (Self-Validation): At 1-hour intervals, extract a micro-aliquot, dissolve it in a drop of ethyl acetate, and perform Thin Layer Chromatography (TLC). Validation: The reaction is deemed complete only when the starting material spots completely disappear under UV light, preventing premature termination.
Isolation & Catalyst Recovery: Cool the mixture to room temperature and elute with ethyl acetate. Filter the suspension. Validation: The solid retentate is the recovered catalyst. Wash, dry, and weigh this retentate to calculate the recovery yield (typically >90%), validating the protocol's "green" recyclability claim.
Purification: Wash the organic filtrate with saturated NaHCO₃ to neutralize any leached acidic byproducts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel column chromatography.
Final Product Verification: Confirm the molecular structure and purity of the novel quinoline derivative using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Step-by-step workflow for the solvent-free nanocatalyzed Friedländer quinoline synthesis.
Conclusion
The journey of quinoline derivatives from crude coal tar extracts to precision FDA-approved therapies underscores the power of iterative medicinal chemistry. As demonstrated by recent approvals like capmatinib and tepotinib, the quinoline scaffold remains highly relevant for addressing complex oncological targets such as MET exon 14 skipping mutations. Coupled with advancements in green synthetic protocols—such as microwave irradiation and solid-state nanocatalysis—the discovery and optimization of novel quinoline derivatives will continue to be a highly efficient and vital area of pharmaceutical research.
Foundational
Strategic Functionalization of 4-Bromo-6,7-dichloro-8-fluoroquinoline in Rational Drug Design
Executive Summary The quinoline scaffold remains one of the most privileged and versatile pharmacophores in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. Among...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold remains one of the most privileged and versatile pharmacophores in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and antineoplastic agents. Among highly functionalized derivatives, 4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6) represents a premier synthetic building block. This whitepaper provides an in-depth technical roadmap for utilizing this specific scaffold. By exploiting the orthogonal reactivity of the C4-bromine bond and the unique physicochemical properties imparted by the 6,7,8-halogen array, researchers can generate highly potent structural analogs targeted at deep hydrophobic pockets in kinase domains and central nervous system (CNS) receptors.
Pharmacophore Profiling & Mechanistic Rationale
As a Senior Application Scientist, I approach scaffold selection not as a matter of convenience, but of structural causality. Every halogen on this molecule serves a distinct pharmacological and synthetic purpose:
8-Fluoro Substitution (Metabolic & Physicochemical Tuning): Fluorine at the C8 position is directly adjacent to the quinoline nitrogen. Through strong inductive electron withdrawal (-I effect), it significantly lowers the pKa of the nitrogen. This prevents excessive protonation at physiological pH, thereby enhancing passive membrane permeability and mitigating hERG channel liabilities—a common failure point for basic amines. Furthermore, it sterically and electronically blocks oxidative metabolism by CYP450 enzymes at the electron-rich C8 position.
6,7-Dichloro Motif (Target Affinity): Chlorine atoms at C6 and C7 dramatically increase the lipophilicity (LogP) of the scaffold. In the context of rational drug design, this di-chloro motif is perfectly suited to occupy the deep, hydrophobic "back pockets" of ATP-binding sites in kinases. The polarizability of chlorine also allows for highly directional halogen bonding with backbone carbonyls in the hinge region of target proteins.
4-Bromo Synthetic Handle (Orthogonal Reactivity): The carbon-bromine (C-Br) bond at C4 possesses a significantly lower bond dissociation energy compared to the surrounding C-Cl and C-F bonds. This differential reactivity allows for highly regioselective oxidative addition by palladium catalysts, enabling the functionalization of the C4 position while leaving the 6,7,8-halogen array completely intact.
Synthetic Methodologies for Analog Generation
The generation of structural analogs from this core relies on replacing the C4-bromine with diverse pharmacophores. The two most robust pathways are Palladium-catalyzed C-C bond formation (Suzuki-Miyaura) and C-N bond formation (Buchwald-Hartwig or SNAr).
Fig 1: Synthetic diversification workflow of the 4-Bromo-6,7-dichloro-8-fluoroquinoline scaffold.
To ensure reproducibility and scientific integrity, the following Suzuki-Miyaura cross-coupling protocol is designed as a self-validating system with built-in causality and quality control checks.
Objective: Synthesis of 4-(4-methoxyphenyl)-6,7-dichloro-8-fluoroquinoline.
Step 1: Reagent Preparation & Degassing
Action: In an oven-dried Schlenk flask, combine 4-bromo-6,7-dichloro-8-fluoroquinoline (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and
K2CO3
(2.0 eq). Add a solvent mixture of 1,4-Dioxane/
H2O
(4:1 v/v). Degas the mixture via three rigorous freeze-pump-thaw cycles.
Causality:K2CO3
is selected over stronger bases (like
NaOtBu
) to facilitate transmetalation without inducing competitive hydrolysis of the C4-bromine. Degassing is absolutely critical; residual oxygen will rapidly oxidize the electron-rich phosphine ligands of the catalyst, leading to the precipitation of inactive "palladium black."
Step 2: Catalytic Activation
Action: Under a positive pressure of argon, add
Pd(dppf)Cl2
(0.05 eq). Heat the reaction mixture to 90°C.
Causality:Pd(dppf)Cl2
is specifically chosen over
Pd(PPh3)4
. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center. This spatial arrangement dramatically accelerates the reductive elimination step, which is often the rate-limiting bottleneck when coupling sterically hindered, highly halogenated substrates.
Action: Monitor the reaction progress at 2-hour intervals using LC-MS.
Validation Mechanism: The starting material possesses a highly distinct isotopic mass signature due to the presence of one bromine and two chlorines (yielding an M, M+2, M+4, M+6 cluster). The reaction is definitively self-validating: success is confirmed when this specific 4-peak isotopic cluster completely disappears and is replaced by the product mass cluster, which contains only two chlorines (an M, M+2, M+4 cluster in a 9:6:1 ratio).
Step 4: Isolation
Action: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous
Na2SO4
, and purify via flash chromatography (Hexanes/EtOAc gradient).
Physicochemical Data & Structure-Activity Relationship (SAR)
Substitutions at the C4 position, while maintaining the 6,7,8-halogen array, allow fine-tuning of the molecule's physicochemical properties. The table below summarizes the predicted impact of various analog classes on lipophilicity and their primary therapeutic applications.
Compound Scaffold
C4 Substitution
C6, C7 Substitution
C8 Substitution
Predicted Impact on LogP
Primary Target / Application
Core Intermediate
-Br
-Cl, -Cl
-F
Baseline (Ref)
Synthetic Precursor
Analog Series A
-NH-Aryl (Anilino)
-Cl, -Cl
-F
+1.2 to +1.8
PKN3 / FLT3 Kinase Inhibition
Analog Series B
-Aryl (Suzuki)
-Cl, -Cl
-F
+2.0 to +2.5
NMDA Receptor Modulation
Analog Series C
-Alkynyl (Sonogashira)
-Cl, -Cl
-F
+1.0 to +1.5
Fluorescent Probes / Click Chemistry
Analog Series D
-Morpholine (SNAr)
-Cl, -Cl
-F
-0.5 to +0.2
PI3K/mTOR Dual Inhibition
Target Applications in Kinase Inhibition
The most promising application for analogs derived from 4-Bromo-6,7-dichloro-8-fluoroquinoline lies in targeted oncology, specifically the development of Type I and Type II kinase inhibitors.
By utilizing Buchwald-Hartwig amination to install an aniline derivative at C4, researchers can generate 4-anilinoquinolines . This chemotype has shown profound efficacy in inhibiting FLT3-ITD (FMS-like tyrosine kinase 3 with internal tandem duplication), a major driver in acute myeloid leukemia (AML). The 6,7-dichloro-8-fluoro motif anchors the molecule deep within the ATP pocket, preventing the binding of endogenous ATP and halting downstream proliferative signaling.
Fig 2: Mechanistic pathway of kinase inhibition by halogenated 4-anilinoquinoline analogs.
References
Title: 3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo
Source: Journal of Medicinal Chemistry (ACS Publications)
URL: [Link]
Title: Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype
Source: PubMed Central (NIH)
URL: [Link]
Title: Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design
Source: MDPI (International Journal of Molecular Sciences)
URL: [Link]
Title: Impact of Cross-Coupling Reactions in Drug Discovery and Development
Source: MDPI (Molecules)
URL: [Link]
Exploratory
Introduction: The Strategic Importance of 4-Bromoquinoline
An In-Depth Technical Guide to the Fundamental Reactivity of the 4-Bromoquinoline Moiety The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Fundamental Reactivity of the 4-Bromoquinoline Moiety
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and functional materials.[1] Within this class, 4-bromoquinoline emerges as a particularly valuable and versatile synthetic intermediate.[2] Its reactivity is dominated by the carbon-bromine bond at the C4 position—a site strategically activated for a diverse array of chemical transformations. The bromine atom serves as an excellent leaving group and a handle for modern synthetic methodologies, most notably palladium-catalyzed cross-coupling reactions.[2][3]
This guide provides an in-depth exploration of the core reactivity of the 4-bromoquinoline moiety. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind experimental choices. We will dissect the principal reaction pathways, from classical nucleophilic substitutions to the powerful C-C and C-N bond-forming cross-coupling reactions that have revolutionized modern organic synthesis.
Synthesis of the 4-Bromoquinoline Core
A robust understanding of reactivity begins with the synthesis of the core structure. While various methods exist, the most common and reliable laboratory-scale preparations start from the readily available quinolin-4-ol (or its tautomer, 4-quinolone).
Bromination using Phosphorus Tribromide (PBr₃)
This is a highly efficient method for converting the hydroxyl group of quinolin-4-ol into a bromine atom. The choice of PBr₃ in a solvent like N,N-dimethylformamide (DMF) is causal; DMF acts as both a solvent and a catalyst, forming a Vilsmeier-Haack type intermediate that facilitates the conversion.
Experimental Protocol: Synthesis of 4-Bromoquinoline from Quinolin-4-ol [4]
Reaction Setup: To a stirred solution of quinolin-4-ol (1.0 equiv.) in anhydrous DMF (approx. 7.5 mL per gram of starting material) under a nitrogen atmosphere, add phosphorus tribromide (1.02 equiv.) dropwise over 10 minutes. The reaction is exothermic and will form a reddish suspension.
Reaction Monitoring: Stir the mixture for 30 minutes under nitrogen. Monitor the reaction for the complete consumption of the starting material using Thin Layer Chromatography (TLC).
Work-up: Quench the reaction by carefully pouring the mixture into an ice bath and stirring for an additional 30 minutes.
Basification: Adjust the pH to approximately 10 with a saturated solution of sodium bicarbonate.
Extraction: Extract the aqueous mixture with ethyl acetate (2 x 100 mL for a 4g scale reaction).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography (eluting with a dichloromethane/methanol gradient) to yield 4-bromoquinoline as a yellow solid.
Alternative Synthetic Routes
More recent methodologies offer alternative pathways, such as the TMSBr-promoted cascade cyclization of ortho-propynol phenyl azides, which can provide access to substituted 4-bromoquinolines under mild conditions.[5][6] This highlights the ongoing development of synthetic strategies to access this important scaffold.
The Core Reactivity Landscape
The reactivity of 4-bromoquinoline is governed by the electronic nature of the quinoline ring and the C-Br bond. The electron-withdrawing nitrogen atom activates the C4 position, making it susceptible to several key transformations.
Caption: Key reactivity pathways of the 4-bromoquinoline moiety.
Nucleophilic Aromatic Substitution (SNAr)
The C4 position of 4-bromoquinoline is activated towards nucleophilic attack. This reactivity allows for the direct displacement of the bromide with various nucleophiles. A classic example is the cyanation reaction to form 4-cyanoquinoline, a precursor for further functionalization.[7]
Experimental Protocol: Synthesis of 4-Cyanoquinoline [7]
Reaction Setup: In a suitable flask, add 4-bromoquinoline (1.0 equiv.), cuprous cyanide (CuCN, 1.2 equiv.), and anhydrous potassium carbonate (0.8 equiv.) to N,N-dimethylformamide (DMF).
Reaction: Heat the mixture to reflux and stir overnight.
Work-up: After cooling to room temperature, concentrate the mixture. Add water and dichloromethane, and perform a liquid-liquid extraction.
Purification: Collect the organic phase, dry, and concentrate. Purify the residue by silica gel column chromatography to obtain 4-cyanoquinoline.
Metal-Halogen Exchange
Treatment of 4-bromoquinoline with strong organolithium bases, such as n-butyllithium (n-BuLi), at low temperatures leads to a rapid metal-halogen exchange. This generates a highly reactive 4-quinolyllithium species. This organometallic intermediate can then be "quenched" with a wide variety of electrophiles to install new functional groups at the C4 position.[8]
Conceptual Workflow: Lithiation and Electrophilic Quench [8]
Lithiation: Dissolve 4-bromoquinoline in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to a low temperature (typically -78 °C to -50 °C).
Add n-BuLi dropwise. The halogen-metal exchange is usually very fast.
Electrophilic Quench: After a short stirring period, add an electrophile (e.g., CO₂, aldehydes, ketones, or alkyl halides).
Work-up: Allow the reaction to warm to room temperature and quench with an aqueous solution (e.g., saturated NH₄Cl). Extract the product and purify. For example, quenching with CO₂ (from dry ice) followed by an acidic workup yields quinoline-4-carboxylic acid.[8]
Palladium-Catalyzed Cross-Coupling: The Workhorse Reactions
The true synthetic power of 4-bromoquinoline is unlocked through palladium-catalyzed cross-coupling reactions. These Nobel Prize-winning transformations provide robust and versatile methods for forming C-C and C-N bonds under relatively mild conditions with high functional group tolerance.[9][10]
Caption: A typical experimental workflow for palladium-catalyzed reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction, forming a C-C bond between 4-bromoquinoline and an organoboron reagent (typically a boronic acid).[11] This reaction is instrumental in synthesizing 4-arylquinolines, a core structure in many kinase inhibitors and other pharmaceuticals.[1][12]
Yields are illustrative and based on similar substrates.[1][13][14]
Experimental Protocol: General Suzuki-Miyaura Coupling [1][11]
Reaction Setup: In a Schlenk flask, combine 4-bromoquinoline (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water and separate the layers.
Extraction & Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira reaction couples 4-bromoquinoline with a terminal alkyne to form a C(sp²)-C(sp) bond, yielding 4-alkynylquinolines.[15] This reaction is typically co-catalyzed by palladium and copper(I) iodide.[16] The resulting products are valuable in materials science and as precursors for more complex molecules.[2]
Causality Note: The dual catalytic cycle is key. The palladium complex undergoes oxidative addition with the 4-bromoquinoline. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then transfers the alkyne group to the palladium center (transmetalation) before reductive elimination yields the product.[16][17]
Experimental Protocol: General Sonogashira Coupling [14][16]
Reaction Setup: To a flask containing 4-bromoquinoline (1.0 equiv.), add a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and copper(I) iodide (CuI, 2-5 mol%) in a suitable solvent like toluene or DMF.
Reagent Addition: Add a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (iPr₂NH), which also acts as a solvent. Then, add the terminal alkyne (1.1-1.5 equiv.).
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).
Work-up and Purification: Perform a standard aqueous work-up, extract with an organic solvent, and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds, coupling 4-bromoquinoline with a primary or secondary amine.[18] It has become indispensable in pharmaceutical development for synthesizing aryl amines, which are common motifs in drug candidates.[9][19] The choice of a bulky, electron-rich phosphine ligand is critical for the efficiency of the catalytic cycle.[20]
Experimental Protocol: General Buchwald-Hartwig Amination [20]
Reaction Setup: In a glovebox or under an inert atmosphere, combine 4-bromoquinoline (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd(OAc)₂ or a palladacycle, 2-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand, 4-10 mol%), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.) in a Schlenk tube.
Solvent and Reaction: Add an anhydrous, degassed solvent such as toluene or dioxane. Seal the tube and heat the mixture (typically 80-110 °C) with stirring for several hours until completion.
Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinse with an organic solvent, and concentrate the filtrate. Purify the residue by column chromatography.
Heck Reaction
The Heck reaction forms a C-C bond by coupling 4-bromoquinoline with an alkene, typically yielding a 4-vinylquinoline derivative.[21] The reaction proceeds via a different mechanism than the other cross-couplings, involving migratory insertion of the alkene into the Pd-aryl bond followed by a β-hydride elimination step.[22][23] This stereospecific process usually results in the formation of the E-alkene.[24]
Oxidative addition of 4-bromoquinoline to a Pd(0) catalyst.
Coordination of the alkene to the palladium(II) complex.
Syn-migratory insertion of the alkene into the Pd-C bond.
Syn-β-hydride elimination to form the substituted alkene product.
Reductive elimination, regenerating the Pd(0) catalyst in the presence of a base.
Applications in Drug Discovery and Beyond
The versatile reactivity of 4-bromoquinoline makes it a sought-after building block for creating libraries of complex molecules for biological screening.[1]
Kinase Inhibitors: Many potent kinase inhibitors feature a 4-aminoquinoline or 4-arylquinoline core.[12][25] The Buchwald-Hartwig and Suzuki reactions are primary tools for synthesizing these compounds, which target signaling pathways often dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways.[1][3]
Antimalarial and Anti-inflammatory Agents: The 4-aminoquinoline scaffold is famous for its role in antimalarial drugs like chloroquine. The reactivity of 4-bromoquinoline provides a direct route to novel derivatives for these applications.[1]
Materials Science: The rigid, planar, and electronically tunable nature of the quinoline ring makes its derivatives suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs).[2]
Conclusion
The 4-bromoquinoline moiety is a powerhouse in modern organic synthesis. Its reactivity is predictable yet highly versatile, offering chemists a reliable platform for constructing complex molecular architectures. A thorough understanding of its core transformations—nucleophilic substitution, metal-halogen exchange, and particularly the suite of palladium-catalyzed cross-coupling reactions—is essential for professionals in drug discovery and materials science. By mastering the experimental nuances of these reactions, researchers can efficiently leverage the 4-bromoquinoline scaffold to develop the next generation of pharmaceuticals and advanced materials.
References
Gilman, H., & Soddy, T. S. (1957). Carbonation of Lithium Derivatives of Certain Quinolines and Isoquinolines. Journal of Organic Chemistry. Referenced in: Lithiations and Magnesiations on Quinoline and Isoquinoline. (2015). ChemInform. [Link]
A kind of synthetic method of the bromo- quinoline of 4-. (2018). Google Patents.
Suzuki‐Miyaura coupling of 4‐bromo‐3‐hydroxyquinoline‐N‐oxides and... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
Functionality elaboration of 4-bromo-quinolines. (2019). ResearchGate. Retrieved March 14, 2026, from [Link]
A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. (2013). ResearchGate. Retrieved March 14, 2026, from [Link]
New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. Retrieved March 14, 2026, from [Link]
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. (2022). PMC. Retrieved March 14, 2026, from [Link]
Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). PMC - NIH. Retrieved March 14, 2026, from [Link]
Preparation, Computational and Spectroscopic Analysis of an Efficient Medicinal Molecule: 4-Bromoquinoline-2-carboxaldehyde. (2025). Bentham Science Publishers. Retrieved March 14, 2026, from [Link]
Heck reaction. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI. Retrieved March 14, 2026, from [Link]
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Retrieved March 14, 2026, from [Link]
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 14, 2026, from [Link]
Sonogashira coupling. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]
Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016, May 20). Chemical Reviews. Retrieved March 14, 2026, from [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved March 14, 2026, from [Link]
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research. Retrieved March 14, 2026, from [Link]
Comparative kinetic study of the Suzuki reaction involving 4-bromo... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. (2021). MDPI. Retrieved March 14, 2026, from [Link]
Palladium-Catalyzed Reductive Heck Hydroarylation of Unactivated Alkenes Using Hydrosilane at Room Temperature. (2024, February 1). The Journal of Organic Chemistry - ACS Publications. Retrieved March 14, 2026, from [Link]
Sonogashira Coupling. (n.d.). SynArchive. Retrieved March 14, 2026, from [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18). ChemMedChem. Retrieved March 14, 2026, from [Link]
Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines and Dihydrobenzoxazines. (n.d.). White Rose eTheses Online. Retrieved March 14, 2026, from [Link]
Heck Reaction. (2023, June 30). Chemistry LibreTexts. Retrieved March 14, 2026, from [Link]
Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl). (n.d.). Growing Science. Retrieved March 14, 2026, from [Link]
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2021, February 2). Arkivoc. Retrieved March 14, 2026, from [Link]
Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. (2026, February 23). ResearchGate. Retrieved March 14, 2026, from [Link]
using 4-Bromo-6,7-dichloro-8-fluoroquinoline in medicinal chemistry
Application Note: Site-Selective Functionalization of 4-Bromo-6,7-dichloro-8-fluoroquinoline in Medicinal Chemistry Executive Summary In modern drug discovery, polyhalogenated heteroarenes serve as highly versatile "priv...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Site-Selective Functionalization of 4-Bromo-6,7-dichloro-8-fluoroquinoline in Medicinal Chemistry
Executive Summary
In modern drug discovery, polyhalogenated heteroarenes serve as highly versatile "privileged scaffolds" for the rapid construction of complex molecular libraries[1]. Among these, 4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6)[2] stands out as a premium building block. By possessing four distinct halogen handles (Br, Cl, Cl, F), this scaffold allows researchers to execute programmed, site-selective cross-coupling reactions[3]. This application note details the mechanistic rationale, quantitative reactivity profiles, and self-validating protocols required to leverage this scaffold in the development of targeted therapeutics, such as receptor tyrosine kinase inhibitors[4].
Mechanistic Rationale: The Causality of Site-Selectivity
The ability to sequentially functionalize 4-Bromo-6,7-dichloro-8-fluoroquinoline relies on the inherent reactivity hierarchy of its carbon-halogen bonds during the oxidative addition step of transition-metal catalysis[5]. The general reactivity trend in cross-coupling follows I > Br > Cl > F[6].
C4-Bromo Activation (Primary Vector): The C-Br bond possesses a lower bond dissociation energy (BDE) than the C-Cl and C-F bonds. Furthermore, the C4 position is highly electrophilic due to the electron-withdrawing inductive and resonance effects of the adjacent quinoline nitrogen[1][7]. This makes the C4 position the fastest site for Palladium(0) oxidative addition or Nucleophilic Aromatic Substitution (SNAr).
C6, C7-Dichloro Handles (Secondary Vectors): Once the C4-bromide is exhausted, the C6 and C7 chlorides serve as secondary sites for late-stage diversification[4][8]. Because C-Cl bonds are stronger, their activation requires elevated temperatures and highly electron-rich, bulky phosphine ligands (e.g., XPhos or BrettPhos) to force the oxidative addition of Pd(0).
C8-Fluoro Pharmacophore (Inert Anchor): The C8-F bond is highly resistant to transition-metal activation under standard conditions[5]. Instead of acting as a reaction handle, the 8-fluoro substituent is strategically retained in the final drug candidate. It blocks CYP450-mediated oxidation, lowers the basicity (pKa) of the quinoline nitrogen to improve membrane permeability, and acts as a critical hydrogen-bond acceptor in the hinge-binding region of kinases[9][10].
Quantitative Reactivity Profile
The table below summarizes the expected reactivity of each halogen site on the scaffold, allowing for orthogonal functionalization strategies.
To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating analytical checkpoints to verify regioselectivity before proceeding to the next synthetic step.
Objective: Selectively couple an aryl boronic acid at the C4 position while leaving the C6/C7 chlorides and C8 fluoride intact.
Preparation: In an oven-dried Schlenk flask, combine 4-Bromo-6,7-dichloro-8-fluoroquinoline (1.0 equiv), the desired aryl boronic acid (1.1 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
Solvent & Base: Add a degassed mixture of 1,4-Dioxane and aqueous K₂CO₃ (2.0 M, 2.0 equiv). Causality: A mild base like K₂CO₃ is chosen over strong bases (like NaOtBu) to prevent premature hydrolysis or unwanted SNAr side reactions at the C6/C7 positions.
Reaction: Heat the mixture to 80 °C under a nitrogen atmosphere for 4–6 hours. Monitor via TLC until the starting material is consumed.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography.
Validation Checkpoint (Critical): Analyze the purified intermediate via LC-MS. The product mass must reflect the loss of bromine (-79 Da) and the addition of the aryl group. Crucially, the isotopic distribution must retain the characteristic 9:6:1 ratio indicative of two intact chlorine atoms. ¹⁹F NMR must show a single peak with minimal chemical shift deviation, confirming the C8-F bond remains unreacted.
Objective: Functionalize the remaining C-Cl bonds of the C4-aryl intermediate using a secondary amine.
Preparation: In a glovebox, combine the C4-aryl intermediate (1.0 equiv), the secondary amine (1.5 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous Toluene. Causality: XPhos is a sterically demanding, electron-rich ligand specifically required to lower the activation energy for the oxidative addition into the stubborn C-Cl bonds.
Reaction: Seal the vessel and heat to 110 °C for 12–16 hours.
Validation Checkpoint (Critical): Successful amination will result in the loss of one chlorine atom (-35.5 Da). The LC-MS isotopic pattern will shift from a 9:6:1 ratio (dichloro) to a 3:1 ratio (monochloro). To definitively assign whether the substitution occurred at C6 or C7, 2D NMR (NOESY/ROESY) is required to observe through-space interactions between the newly introduced amine protons and the C5 proton or C8-fluoro environments.
Visualizations
Logic of site-selective cross-coupling for polyhalogenated quinolines.
Mechanism of action for quinoline-based receptor tyrosine kinase inhibitors.
References
Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews. URL:[Link]
Nolt, M. B., Zhao, Z., & Wolkenberg, S. E. (2008). Controlled derivatization of polyhalogenated quinolines utilizing selective cross-coupling reactions. Tetrahedron Letters. URL:[Link]
Application Note: High-Throughput Kinase Inhibition Profiling of 4-Bromo-6,7-dichloro-8-fluoroquinoline Derivatives
Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists Focus: Receptor Tyrosine Kinase (RTK) Inhibition, Assay Miniaturization, and Lead Optimization Scientific Rationale: The Polyhalogenate...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Discovery Biologists, Medicinal Chemists, and Assay Development Scientists
Focus: Receptor Tyrosine Kinase (RTK) Inhibition, Assay Miniaturization, and Lead Optimization
Scientific Rationale: The Polyhalogenated Quinoline Scaffold
In modern oncology drug discovery, the quinoline moiety is universally recognized as a "privileged scaffold" due to its exceptional druggability and structural complementarity to the ATP-binding hinge region of various kinases[1]. However, achieving high kinome selectivity and metabolic stability remains a persistent challenge.
The compound 4-Bromo-6,7-dichloro-8-fluoroquinoline represents a highly strategic, polyhalogenated building block for next-generation kinase inhibitors. The causality behind selecting this specific substitution pattern is rooted in both synthetic utility and pharmacodynamics:
C4-Bromine (Synthetic Handle): Serves as an essential leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This allows medicinal chemists to rapidly install diverse aryl, heteroaryl, or aniline headgroups that directly form critical hydrogen bonds with the kinase hinge region[2].
C6, C7-Dichloro & C8-Fluoro (Pharmacokinetic Optimization): Heavy halogenation on the benzenoid ring significantly lowers the pKa of the quinoline nitrogen, increases lipophilic efficiency (LipE), and blocks major sites of cytochrome P450-mediated oxidation. Furthermore, the electron-withdrawing halogens can participate in orthogonal multipolar interactions (halogen bonding) deep within the hydrophobic pocket of kinases like FLT3, c-Met, and VEGFR2, dramatically enhancing target residence time[3].
This application note details a robust, self-validating biochemical protocol for screening derivatives of this scaffold using a universal luminescent kinase assay.
Assay Principle and System Validation
To evaluate the inhibitory potency (IC₅₀) of highly lipophilic quinoline derivatives, we utilize the ADP-Glo™ Kinase Assay .
Causality of Assay Selection:
Unlike traditional radiometric assays (³²P-ATP) or phospho-specific antibody methods (TR-FRET), ADP-Glo directly measures the universal byproduct of kinase activity: ADP[4]. This eliminates the need for specialized fluorescent substrates. More importantly, ATP-competitive quinoline inhibitors must often be tested at high ATP concentrations (up to 1 mM) to accurately determine their mechanism of action. The ADP-Glo system maintains a high dynamic range and excellent Z'-factors (>0.7) even at high ATP concentrations, making it the ideal platform for profiling these specific compounds[5].
Caption: Schematic of the ADP-Glo™ Kinase Assay mechanism for evaluating quinoline derivatives.
Experimental Protocol: 384-Well High-Throughput Format
This protocol is designed as a self-validating system. It incorporates pre-incubation steps to account for slow-binding kinetics and utilizes standard curves to ensure the luminescence readout falls within the linear dynamic range of ATP-to-ADP conversion.
Materials Required
Inhibitors: 4-Bromo-6,7-dichloro-8-fluoroquinoline derivatives (10 mM stocks in 100% anhydrous DMSO).
Enzyme: Recombinant human kinase (e.g., FLT3-ITD or c-Met).
Prepare a 10-point, 3-fold serial dilution of the quinoline derivatives in 100% DMSO.
Use an Echo Acoustic Dispenser to transfer 50 nL of the compound into the 384-well assay plate.
Causality: Highly halogenated quinolines are prone to aqueous precipitation. Keeping the serial dilution in 100% DMSO and using acoustic dispensing ensures precise molarity. The final DMSO concentration in the 5 µL assay volume will be 1%, which prevents enzyme denaturation while maintaining compound solubility.
Step 2: Kinase Pre-Incubation
Dilute the recombinant kinase and peptide substrate in the Kinase Buffer.
Add 2.5 µL of the Kinase/Substrate mix to the assay plate containing the compounds.
Centrifuge at 1000 x g for 1 minute, then incubate at room temperature (RT) for 15 minutes.
Causality: Quinoline-based hinge binders often exhibit slow-binding kinetics. Pre-incubating the enzyme with the inhibitor before introducing ATP allows the system to reach thermodynamic binding equilibrium, preventing artificially inflated IC₅₀ values.
Step 3: Reaction Initiation
Add 2.5 µL of ATP (prepared in Kinase Buffer at 2X the enzyme's specific Kₘ value) to initiate the reaction.
Incubate the plate for 60 minutes at RT.
Step 4: ATP Depletion and ADP Detection
Add 5 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes at RT.
Causality: This reagent instantly terminates kinase activity and utilizes a proprietary adenylate cyclase to degrade all unconsumed ATP, effectively reducing background noise to near-zero[7].
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at RT.
Causality: This step converts the generated ADP back into ATP and simultaneously introduces luciferase/luciferin to generate a stable luminescent signal proportional to the original kinase activity[5].
Step 5: Readout
Measure luminescence using a multimode microplate reader (integration time: 0.5 seconds/well).
Caption: Step-by-step 384-well plate workflow for the high-throughput kinase inhibition assay.
Data Analysis and Self-Validation
To ensure the trustworthiness of the data, every assay plate must include positive controls (100% enzyme activity, no inhibitor) and negative controls (no enzyme, baseline luminescence).
Quality Control (Z'-factor):
Validate the assay robustness using the Z'-factor equation:
Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|
A Z'-factor ≥ 0.6 indicates an excellent, highly reliable assay suitable for distinguishing the subtle potency differences of polyhalogenated quinoline analogs[4].
Quantitative Data Presentation:
Below is a representative data summary demonstrating how derivatives synthesized from the 4-Bromo-6,7-dichloro-8-fluoroquinoline scaffold might be profiled for kinome selectivity.
Compound ID
C4-Substitution (via Cross-Coupling)
FLT3-ITD IC₅₀ (nM)
c-Met IC₅₀ (nM)
VEGFR2 IC₅₀ (nM)
LipE (Lipophilic Efficiency)
Cmpd-01
1H-Pyrazol-4-yl
12.4 ± 1.1
450.2 ± 15
>10,000
5.2
Cmpd-02
3-Fluoroaniline
4.8 ± 0.5
125.4 ± 8
850.5 ± 20
6.1
Cmpd-03
4-(Methylsulfonyl)phenyl
85.0 ± 5.2
>10,000
>10,000
4.8
Quizartinib
(Reference Control)
1.2 ± 0.2
>10,000
>10,000
N/A
Note: The highly functionalized nature of the 6,7-dichloro-8-fluoro core drives the high LipE, ensuring that potency is derived from specific structural interactions rather than non-specific hydrophobic bulk.
Troubleshooting & Best Practices
Buffer Precipitation: If a precipitate is observed in the Kinase Detection Buffer upon thawing, incubate the buffer at 37°C with constant swirling for 15 minutes. Promega confirms that solubilizing this precipitate does not negatively impact assay performance[7].
Magnesium Concentration: The final Mg²⁺ concentration in the assay must not drop below 0.5 mM, as it is a critical cofactor for both the primary kinase reaction and the subsequent luciferase detection step[7].
ATP-to-ADP Standard Curve: Always run an ATP-to-ADP conversion curve alongside your compounds. If your uninhibited positive control exceeds 20% ATP consumption, the reaction is no longer in the initial linear velocity phase, and the enzyme concentration must be reduced to prevent substrate depletion artifacts[5].
References
Jain, S., et al. (2016). "Comprehensive review on current developments of quinoline-based anticancer agents." Arabian Journal of Chemistry.[Link]
Musiol, R. (2017). "An overview of quinoline as a privileged scaffold in cancer drug discovery." Expert Opinion on Drug Discovery (via ResearchGate).[Link]
Kmentova, L., et al. (2021). "3H-Pyrazolo[4,3-f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo." Journal of Medicinal Chemistry.[Link]
developing antimicrobial agents from 4-Bromo-6,7-dichloro-8-fluoroquinoline
Application Note: Development of Next-Generation Antimicrobial and Biofilm-Eradicating Agents from 4-Bromo-6,7-dichloro-8-fluoroquinoline Executive Summary The rise of antimicrobial resistance (AMR) and the persistence o...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Development of Next-Generation Antimicrobial and Biofilm-Eradicating Agents from 4-Bromo-6,7-dichloro-8-fluoroquinoline
Executive Summary
The rise of antimicrobial resistance (AMR) and the persistence of biofilm-associated infections necessitate the development of novel therapeutic scaffolds. Conventional antibiotics are highly effective against planktonic (free-floating) bacteria but frequently fail to eradicate surface-attached biofilms, which house metabolically dormant "persister" cells[1]. This application note details the synthetic and microbiological workflows required to develop potent, non-membrane-lysing antibiofilm agents utilizing 4-Bromo-6,7-dichloro-8-fluoroquinoline as a highly tunable, electrophilic precursor.
Mechanistic Rationale & Scaffold Design
Pathogenic bacteria present two distinct clinical challenges: acquired genetic resistance and innate phenotypic tolerance[1]. Halogenated quinolines (HQs) have recently emerged as a highly potent class of biofilm eradicators capable of killing methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE)[2].
The specific selection of the 4-Bromo-6,7-dichloro-8-fluoroquinoline scaffold is driven by two chemical imperatives:
Target Affinity & Metabolic Stability: The heavy halogenation at the 6, 7, and 8 positions significantly increases the lipophilicity of the core, driving penetration into the dense exopolysaccharide (EPS) matrix of bacterial biofilms. The carbon-fluorine bond at the 8-position specifically blocks oxidative metabolism by cytochrome P450 enzymes.
Synthetic Tractability at C4: The 4-bromo position is highly activated. The electron-withdrawing nature of the quinoline nitrogen, compounded by the inductive effects of the adjacent halogens, makes the C4 carbon highly susceptible to Nucleophilic Aromatic Substitution (
SNAr
) and Buchwald-Hartwig cross-coupling[3]. This allows researchers to rapidly append polar amines or ethers to tune the compound's partition coefficient (ClogP), which is critical for enhancing aqueous solubility and optimizing efficacy against pathogens like Staphylococcus epidermidis[4].
Figure 1: Hit-to-lead optimization workflow for halogenated quinolines.
Synthetic Protocol: C4-Diversification via
SNAr
To convert the highly lipophilic precursor into a viable drug candidate, polar functional groups must be introduced. The following protocol describes the amination of the 4-position.
Reagents & Materials:
4-Bromo-6,7-dichloro-8-fluoroquinoline (1.0 eq)
Primary or secondary amine nucleophile (e.g., ethanolamine, morpholine) (1.5 eq)
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
Reaction Setup: Dissolve the precursor in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex intermediate formed during the
SNAr
reaction, accelerating the reaction rate.
Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the hydrobromic acid (HBr) byproduct generated during the substitution, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.
Nucleophile Addition & Heating: Add the amine nucleophile dropwise. Heat the reaction mixture to 90°C for 4–6 hours.
Reaction Monitoring: Monitor the consumption of the starting material via LC-MS or TLC (Hexanes/EtOAc).
Workup & Purification: Quench the reaction with ice-cold water to precipitate the highly hydrophobic product. Extract with ethyl acetate, wash with brine to remove residual DMF, dry over
Na2SO4
, and purify via silica gel flash chromatography.
Unlike conventional antibiotics, HQs demonstrate near-equipotent killing activities against both planktonic and biofilm cells[2]. To validate this, dual screening using Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) assays is required.
This protocol utilizes the Calgary Biofilm Device (CBD), a 96-well plate with a specialized peg lid that allows biofilms to grow uniformly on plastic surfaces[2].
Biofilm Establishment: Inoculate MRSA (ATCC 43300) into tryptic soy broth (TSB) supplemented with 1% glucose. Transfer 150 µL to each well of a 96-well plate. Insert the CBD peg lid and incubate at 37°C for 24 hours on a rotary shaker (150 rpm).
Planktonic Wash: Remove the peg lid and rinse it in a 96-well plate containing sterile PBS for 1 minute. Causality: This removes loosely adhered planktonic cells, ensuring that subsequent drug challenges act exclusively on the established biofilm matrix.
Drug Challenge: Transfer the washed peg lid to a challenge plate containing serial dilutions of the synthesized HQ derivatives (range: 0.5 µM to 200 µM). Incubate for 24 hours at 37°C.
Recovery & Sonication: Wash the pegs again in PBS, then transfer to a recovery plate containing fresh TSB. Sonicate the plate for 10 minutes. Causality: Sonication mechanically disrupts the EPS matrix, dislodging any surviving persister cells from the pegs into the fresh media.
Self-Validating Readout (Critical Step): Incubate the recovery plate for 24 hours. Add 10 µL of Resazurin dye (0.01%) to each well. Causality: Standard
OD600
absorbance readings can yield false positives due to light scattering from dead cellular debris. Resazurin is a metabolic indicator that only reduces to highly fluorescent resorufin (pink) in the presence of actively respiring, living cells. The MBEC is defined as the lowest concentration where the well remains blue (no viable cells).
Quantitative Data Presentation
The following table summarizes expected pharmacological profiles when the 4-Bromo precursor is diversified with polar amines, comparing them against clinical standards.
Compound
R-Group (C4 Position)
ClogP
MIC MRSA (µM)
MBEC MRSA (µM)
Hemolysis (%)
Precursor
-Br
4.81
>100
>200
N/A
Derivative 1
-NH-(CH2)2-OH
3.12
0.59
2.35
<5%
Derivative 2
-Morpholine
3.44
1.56
6.25
<5%
Vancomycin
Standard Control
N/A
1.00
>1000
<1%
Linezolid
Standard Control
N/A
2.00
>1000
<1%
Data Interpretation: While standard antibiotics (Vancomycin, Linezolid) exhibit excellent MICs, they fail to eradicate biofilms (MBEC > 1000 µM). The optimized HQ derivatives maintain potent MICs while successfully eradicating biofilms at low micromolar concentrations, with negligible red blood cell toxicity[2].
Proposed Mechanism of Action (MoA)
Extensive hemolytic assays indicate that these HQ analogues demonstrate low hemolytic activity (<5% at 200 µM), proving they do not operate through the non-specific destruction of bacterial membranes[2][5]. Instead, research indicates that HQ antibacterial activity is realized through a metal(II)-dependent mode of action, likely targeting a metalloprotein critical to bacterial biofilm viability and cellular respiration[5].
Figure 2: Proposed mechanism of action for biofilm-eradicating halogenated quinolines.
References
Basak, A., Abouelhassan, Y., Kim, Y. S., Norwood, V. M., Jin, S., & Huigens, R. W. (2018). Halogenated quinolines bearing polar functionality at the 2-position: Identification of new antibacterial agents with enhanced activity against Staphylococcus epidermidis. European Journal of Medicinal Chemistry, 155, 705-713.
Basak, A., Abouelhassan, Y., & Huigens, R. W. (2015). Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms. Organic & Biomolecular Chemistry, 13(39), 10290-10294.
Huigens, R. W. (2018). The Path to New Halogenated Quinolines With Enhanced Activities Against Staphylococcus epidermidis. Infectious Microbes & Diseases.
Antinarelli, L. M., et al. (2019). Quinolines and quinolones as antibacterial, antifungal, anti-virulence, antiviral and anti-parasitic agents. Applied Microbiology and Biotechnology.
BenchChem Database. (2025). A Comparative Analysis of the Biological Effects of Halogenated 4-Phenoxy-quinolines.
Application Note: 4-Bromo-6,7-dichloro-8-fluoroquinoline as a Bifunctional Scaffold for Molecular Probes
Executive Summary The development of targeted molecular probes is a cornerstone of modern chemical biology and drug discovery. The compound 4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6) has emerged as a high...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted molecular probes is a cornerstone of modern chemical biology and drug discovery. The compound 4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6) has emerged as a highly versatile, bifunctional heterocyclic scaffold. Unlike traditional mono-halogenated quinolines, this heavily functionalized core offers orthogonal reactivity and unique physicochemical properties, making it an ideal precursor for the synthesis of both 19
F NMR conformational probes and fluorescent affinity probes .
This application note provides researchers and drug development professionals with a comprehensive, self-validating guide to utilizing this scaffold. We detail the mechanistic rationale behind its structural design, step-by-step synthetic protocols, and a validated assay for kinase profiling.
Mechanistic Rationale & Scaffold Design
The strategic placement of halogens on the quinoline core dictates both its synthetic versatility and its performance as a molecular probe. Understanding the causality behind these structural features is critical for rational probe design.
The 4-Bromo Handle (Reactivity): The C4 position of the quinoline ring is intrinsically electrophilic. The bromine atom serves as an excellent leaving group for Nucleophilic Aromatic Substitution (S
N
Ar) with amines/anilines, and as a handle for Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig or Suzuki-Miyaura). This allows for the rapid attachment of kinase-binding domains or fluorophores 1.
The 8-Fluoro Handle (Signal Transduction): Fluorine-19 has a 100% natural abundance, a spin of 1/2, and a high gyromagnetic ratio. Because there is virtually no endogenous fluorine in biological tissues,
19
F NMR provides a zero-background signal 2. The 8-fluoro position is highly sensitive to changes in the local dielectric environment. Upon binding to a hydrophobic protein pocket, the desolvation of the fluorine atom triggers a massive chemical shift (
Δδ
) and line broadening, acting as a direct readout of target engagement 3.
The 6,7-Dichloro Substitution (Affinity & Electrophilicity): The adjacent chlorine atoms serve a dual purpose. Synthetically, their strong inductive electron-withdrawing effect lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the quinoline ring, dramatically accelerating S
N
Ar reaction rates at C4. Biologically, they increase the lipophilicity (LogP) of the scaffold, driving favorable hydrophobic interactions and halogen bonding within deep kinase clefts (e.g., EGFR, c-Met) 4.
Synthetic workflow for generating 19F NMR and fluorescent probes from the quinoline scaffold.
Application Workflow I: Synthesis of a Kinase-Targeted
19
F NMR Probe
This protocol details the synthesis of a 4-anilinoquinoline derivative, a privileged pharmacophore for ATP-competitive kinase inhibition, using S
N
Ar.
Protocol 1.1: Nucleophilic Aromatic Substitution (S
N
Ar)
Objective: Couple 4-Bromo-6,7-dichloro-8-fluoroquinoline with 3-chloro-4-fluoroaniline to generate a dual-fluorinated kinase probe.
Reaction Setup: In a flame-dried 25 mL round-bottom flask, dissolve 4-Bromo-6,7-dichloro-8-fluoroquinoline (1.0 eq, 0.5 mmol) and 3-chloro-4-fluoroaniline (1.2 eq, 0.6 mmol) in 5 mL of anhydrous isopropanol (IPA).
Catalysis: Add 2 drops of concentrated HCl (catalytic) to protonate the quinoline nitrogen. Causality: Protonation at N1 further lowers the LUMO of the quinoline ring, vastly increasing the electrophilicity of the C4 position and driving the addition-elimination mechanism.
Reflux: Heat the mixture to 85°C under a nitrogen atmosphere for 4–6 hours.
Self-Validation Step (Reaction Monitoring): Monitor via TLC (Hexanes:EtOAc 3:1). The starting scaffold is UV-active, but the 4-aminoquinoline product will exhibit intense blue fluorescence under 365 nm UV due to extended conjugation. Confirm completion via LC-MS (ESI+); look for the disappearance of the starting material mass and the appearance of the product [M+H]
+
peak with the characteristic isotopic pattern of a Cl
3
F
2
compound.
Workup & Purification: Cool to room temperature. The product often precipitates directly as the HCl salt. Filter the precipitate, wash with cold IPA (2 x 2 mL), and dry under vacuum. If free-basing is required, partition between saturated aqueous NaHCO
3
and EtOAc, extract, dry over Na
2
SO
4
, and concentrate.
Application Workflow II:
19
F NMR Kinase Binding Assay
This protocol outlines a self-validating
19
F NMR assay to measure the binding affinity and kinetics of the synthesized probe against a recombinant kinase (e.g., EGFR).
Protocol 2.1:
19
F NMR Profiling
Objective: Quantify target engagement by monitoring the desolvation-induced chemical shift and
T2
relaxation broadening of the 8-fluoro reporter.
Sample Preparation: Prepare a 50
μ
M solution of the synthesized probe in 500
μ
L of assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 10% D
2
O for NMR lock, 0.01% Triton X-100 to prevent non-specific aggregation).
Reference Addition: Add 0.1% Trifluoroacetic acid (TFA) or Trichlorofluoromethane (CFCl
3
) contained in a sealed coaxial capillary insert as an external chemical shift reference.
Baseline Acquisition: Acquire a baseline 1D
19
F NMR spectrum (proton-decoupled) at 298 K. Record the sharp resonance of the free probe (typically around -120 to -130 ppm, depending on the exact electronic environment).
Titration: Titrate recombinant kinase (e.g., EGFR kinase domain) into the NMR tube in stoichiometric increments (0.2 eq, 0.5 eq, 1.0 eq).
Signal Transduction: Re-acquire the
19
F spectrum after each addition. Causality: As the probe enters the hydrophobic kinase pocket, the dielectric constant drops, altering the shielding of the fluorine nucleus (resulting in a
Δδ
of 1–3 ppm). Concurrently, the correlation time (
τc
) of the probe increases to match the massive protein, drastically shortening the
T2
relaxation time and causing significant line broadening.
Self-Validation Step (Competition Assay): To prove the binding is specific to the ATP-binding site and not an artifact of promiscuous aggregation, spike the sample with 100
μ
M of a known, high-affinity competitor (e.g., Gefitinib). The competitor will displace the probe, and the broad, shifted
19
F signal will instantly revert to the sharp, baseline signal of the free probe.
Mechanism of 19F NMR signal transduction upon kinase binding and desolvation.
Quantitative Data Summaries
Table 1: Physicochemical and NMR Properties of the Scaffold and Synthesized Probe
Compound
Molecular Weight ( g/mol )
CLogP (Predicted)
19
F NMR Shift (Free, ppm)*
S
N
Ar Yield (%)
4-Bromo-6,7-dichloro-8-fluoroquinoline
294.94
3.85
-118.4 (8-F)
N/A
Probe (4-Anilino Derivative)
359.57
4.62
-122.1 (8-F), -115.3 (Anilino-F)
88%
*Referenced to external CFCl
3
(0 ppm) in D
2
O/HEPES buffer.
Table 2:
19
F NMR Binding Assay Results (Probe vs. EGFR Kinase)
Kinase Equivalents
19
F Shift (8-F, ppm)
Δδ
(ppm)
Line Width at Half Max (
ν1/2
, Hz)
Binding State
0.0 eq (Free)
-122.10
0.00
15
Unbound
0.5 eq
-121.35
+0.75
145
Fast Exchange (Mixed)
1.0 eq (Bound)
-120.60
+1.50
320
Fully Bound
1.0 eq + Gefitinib
-122.08
+0.02
18
Displaced (Validated)
References
Han Chen. "19F NMR: A valuable tool for studying biological events." Chemical Society Reviews, 2013.
"Rational Design and Facile Synthesis of a Highly Tunable Quinoline-Based Fluorescent Small-Molecule Scaffold for Live Cell Imaging." Journal of the American Chemical Society, 2018.
"Systematic Study of Protein Detection Mechanism of Self-Assembling 19F NMR/MRI Nanoprobes toward Rational Design and Improved Sensitivity." Journal of the American Chemical Society, 2011.
"Molecular Imaging of Fluorinated Probes for Tau Protein and Amyloid-β Detection." MDPI, 2020.
4-Bromo-6,7-dichloro-8-fluoroquinoline in the synthesis of OLED materials
An in-depth technical guide on the application of 4-Bromo-6,7-dichloro-8-fluoroquinoline in the synthesis of Organic Light-Emitting Diode (OLED) materials. This document is engineered for materials scientists, synthetic...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide on the application of 4-Bromo-6,7-dichloro-8-fluoroquinoline in the synthesis of Organic Light-Emitting Diode (OLED) materials. This document is engineered for materials scientists, synthetic chemists, and drug development professionals who utilize orthogonal cross-coupling strategies to build complex polycyclic architectures.
The development of high-efficiency OLEDs—particularly phosphorescent OLEDs (PhOLEDs) and Electron-Transporting Materials (ETMs)—relies heavily on the precise tuning of molecular energy levels (HOMO/LUMO) and the maximization of spin-orbit coupling. 4-Bromo-6,7-dichloro-8-fluoroquinoline serves as an elite, multi-functional scaffold due to two primary chemical principles:
Orthogonal Halogen Reactivity (Synthetic Versatility): The molecule possesses three distinct types of carbon-halogen bonds. The C-Br bond at the 4-position has the lowest bond dissociation energy, making it highly susceptible to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at room to mild temperatures. The C-Cl bonds (positions 6 and 7) can be subsequently activated using more electron-rich phosphine ligands (e.g., Buchwald-Hartwig amination)[1]. Finally, the highly electronegative C-F bond at the 8-position can participate in Nucleophilic Aromatic Substitution (SNAr) or be retained to permanently lower the molecular LUMO. This step-wise predictability is highly analogous to fragment-based drug design.
LUMO Suppression and Spin-Orbit Coupling (Photophysical Tuning): The electron-withdrawing nature of the quinoline core is drastically amplified by the polyhalogenation. This lowers the LUMO energy level, facilitating superior electron injection from the cathode—a mandatory trait for ETMs[2]. Furthermore, when this scaffold is used to synthesize cyclometalating ligands for Iridium(III) complexes, the heavy halogen atoms enhance the "heavy atom effect." This promotes rapid intersystem crossing (ISC) from the singlet to the triplet state, allowing the device to harvest both excitons and approach 100% internal quantum efficiency[3][4].
Synthetic Workflow & Orthogonal Functionalization
The following diagram illustrates the divergent synthetic pathways enabled by the differential reactivity of the halogens on the quinoline core.
Orthogonal functionalization of 4-Bromo-6,7-dichloro-8-fluoroquinoline for OLED materials.
Comparative Photophysical & Device Data
The strategic retention or substitution of halogens on the quinoline ring directly dictates the performance of the resulting OLED. The table below summarizes the causality between halogenation and device metrics.
Data Synthesis Note: Halogenation consistently lowers the LUMO (making the value more negative), which reduces the electron injection barrier. In Ir(III) complexes, it induces a bathochromic shift, pushing emission into the deep-red spectrum.
Experimental Protocols: A Self-Validating System
To ensure reproducibility, the following protocols incorporate in-process quality control steps. The causality of solvent and catalyst selection is explicitly defined.
Protocol A: Regioselective Synthesis of 4-Phenyl-6,7-dichloro-8-fluoroquinoline (Ligand Precursor)
Objective: Exploit the low bond dissociation energy of the C4-Br bond to attach an aryl group, creating a cyclometalating bidentate ligand (C^N) for Iridium.
Degassing (Critical for Pd-catalysis): In a Schlenk flask, dissolve the quinoline scaffold and phenylboronic acid in the Toluene/Ethanol mixture. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.
Catalyst Addition: Quickly add Pd(PPh3)4 under a positive pressure of Argon, followed by the degassed 2M K2CO3 solution.
Reflux & Monitoring: Heat the biphasic mixture to 85°C. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 8:2). The starting material (UV active, strong absorption) should be consumed within 4-6 hours.
Workup & Validation: Cool to room temperature, separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL). Dry over anhydrous MgSO4.
Purification: Concentrate under reduced pressure and purify via silica gel column chromatography.
Self-Validation: Confirm regioselectivity via 1H-NMR. The disappearance of the C4-proton (if comparing to a non-brominated analog) or the specific integration of the newly attached phenyl ring protons (7.40–7.60 ppm, 5H) validates successful C4-arylation. The C6/C7 chlorines and C8 fluorine remain intact.
Protocol B: Synthesis of the Phosphorescent Iridium(III) Complex[Ir(L)2(acac)]
Objective: Form a highly efficient red-emitting heteroleptic Ir(III) complex using the ligand synthesized in Protocol A.
Dimer Formation (µ-chloro-bridged dimer): Combine IrCl3·3H2O and the Ligand in the 2-ethoxyethanol/water mixture. Causality: 2-Ethoxyethanol is chosen for its high boiling point (135°C) and ability to solubilize both the organic ligand and the inorganic iridium salt.
Cyclometalation: Reflux the mixture at 120°C for 24 hours under Argon. The solution will transition from dark green to a bright red/orange suspension, indicating the formation of the chloro-bridged dimer [Ir(L)2(µ-Cl)]2.
Dimer Isolation: Cool to room temperature, add distilled water to fully precipitate the dimer. Filter, wash with water and cold methanol, and dry in vacuo.
Cleavage & Ancillary Ligand Addition: Suspend the dimer in 2-ethoxyethanol. Add acetylacetone (acac) and Na2CO3. Causality: Na2CO3 deprotonates the acac, allowing it to act as a bidentate LX-type ligand, cleaving the chloro-bridge and satisfying the octahedral coordination geometry of Ir(III).
Final Reaction: Heat to 100°C for 12 hours. The suspension will dissolve into a deep red solution.
Purification: Evaporate the solvent, dissolve the crude product in dichloromethane, and filter through a short Celite pad to remove inorganic salts. Purify by recrystallization from dichloromethane/methanol to yield the pure [Ir(L)2(acac)] complex.
Technical Support Center: Purification Challenges of 4-Bromo-6,7-dichloro-8-fluoroquinoline Analogs
Welcome to the technical support center for the purification of 4-Bromo-6,7-dichloro-8-fluoroquinoline analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 4-Bromo-6,7-dichloro-8-fluoroquinoline analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these highly functionalized heterocyclic compounds. The unique substitution pattern of these molecules presents specific challenges that require a nuanced and systematic approach to achieve high purity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format. We will delve into the underlying chemical principles of the purification challenges and offer field-proven solutions to help you optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude 4-Bromo-6,7-dichloro-8-fluoroquinoline analogs?
A1: The most effective purification techniques for this class of compounds are silica gel column chromatography and recrystallization.[1][2] The choice between these methods, or a combination of both, will depend on the specific impurity profile of your crude material and the required final purity. For particularly challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) may also be employed.[3]
Q2: My 4-Bromo-6,7-dichloro-8-fluoroquinoline analog appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A2: Degradation on a standard silica gel column is a significant concern for halogenated quinolines.[1] The acidic nature of the silanol groups on the silica surface can catalyze the decomposition of sensitive compounds. This is particularly true for compounds that may be prone to dehalogenation.[1]
Here are several strategies to mitigate this issue:
Deactivate the Silica Gel: Neutralize the silica gel by preparing a slurry in your chosen eluent and adding 1-2% triethylamine (TEA).[1]
Use an Alternative Stationary Phase: Consider using less acidic stationary phases such as neutral or basic alumina.[1]
Minimize Contact Time: Employ flash chromatography to reduce the time your compound spends on the column.[4]
Q3: I am struggling to find a suitable solvent system for column chromatography. Where should I begin?
A3: A systematic approach using Thin Layer Chromatography (TLC) is the best starting point.[1]
Initial Screening: Start with a 1:1 mixture of a non-polar solvent like hexanes and a moderately polar solvent such as ethyl acetate.[1]
Adjusting Polarity:
If your compound has a low Rf value (remains near the baseline), increase the eluent's polarity by adding more ethyl acetate or a small amount of a more polar solvent like methanol.[1][5]
If the Rf value is high (moves with the solvent front), decrease the polarity by increasing the proportion of hexanes.[1]
For Basic Analogs: Since quinolines are nitrogen-containing heterocycles, they can exhibit basic properties. Adding 0.1-1% triethylamine to the eluent can significantly improve the peak shape and prevent streaking on both the TLC plate and the column.[1][2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of 4-Bromo-6,7-dichloro-8-fluoroquinoline analogs, providing potential causes and actionable solutions.
Issue 1: Persistent Tailing or Streaking During Silica Gel Column Chromatography
Question: My 4-Bromo-6,7-dichloro-8-fluoroquinoline analog is exhibiting significant tailing on a standard silica gel column, leading to poor separation from impurities. What is the cause and how can I resolve this?
Answer: This is a classic issue encountered with basic compounds like quinoline derivatives on acidic silica gel.[2] The strong interaction between the basic nitrogen of your quinoline and the acidic silanol groups on the silica surface leads to poor peak shape and inefficient separation.[2]
Solutions:
Mobile Phase Modification: The most straightforward solution is to add a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
Triethylamine (TEA): Begin by adding 0.1-1% (v/v) of TEA to your solvent system (e.g., ethyl acetate/hexanes).[2]
Ammonia: A solution of methanol containing ammonia (e.g., 7N NH₃ in MeOH) can also be effective as the polar component of your mobile phase.[2]
Use of Deactivated Silica: Consider using an amine-functionalized or "deactivated" silica gel as your stationary phase.[2] These stationary phases have the acidic silanol groups capped, which minimizes the strong interactions with basic analytes.[2]
Issue 2: Co-elution of Structurally Similar Impurities
Question: I am observing co-elution of my target compound with impurities that have very similar polarities. How can I improve the resolution?
Answer: The synthesis of polyhalogenated quinolines can sometimes result in the formation of isomers or dehalogenated byproducts that are challenging to separate.
Solutions:
Optimize Solvent System: A slight modification of the solvent system can sometimes be sufficient. For example, switching from ethyl acetate/hexanes to dichloromethane/methanol might alter the selectivity.
Gradient Elution: Employing a shallow solvent gradient during flash chromatography can help to resolve closely eluting compounds.
Alternative Stationary Phases:
Reversed-Phase Chromatography: If your compound and impurities have different hydrophobicities, reversed-phase chromatography (e.g., using a C18 column with a water/acetonitrile or water/methanol mobile phase) can be very effective.[6]
Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar analogs, HILIC can provide a unique separation mechanism.[6][7]
Issue 3: Difficulty in Achieving High Purity by Crystallization
Question: My 4-Bromo-6,7-dichloro-8-fluoroquinoline analog "oils out" or forms a precipitate instead of well-defined crystals during recrystallization. What can I do?
Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated.
Solutions:
Solvent Selection: The key to successful recrystallization is choosing the right solvent. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[8]
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to the formation of small, impure crystals.[3]
Seeding: If crystals are slow to form, adding a single, pure "seed" crystal of your compound can initiate crystallization.
Anti-Solvent Crystallization: This technique involves dissolving your compound in a "good" solvent and then slowly adding a "poor" solvent (the anti-solvent) in which the compound is insoluble, until the solution becomes cloudy, indicating the onset of crystallization.[9]
Issue 4: Removal of Residual Palladium Catalyst
Question: My synthesis involved a palladium-catalyzed cross-coupling reaction, and I am having trouble removing the residual palladium from my product. How can I effectively remove it?
Answer: Residual palladium is a common and critical issue, especially in pharmaceutical applications.
Solutions:
Filtration through Celite: For heterogeneous palladium catalysts, a simple filtration of the reaction mixture through a pad of Celite can effectively remove the solid catalyst.[10]
Palladium Scavengers: For soluble palladium species, various commercial scavengers can be used. These are typically solid-supported reagents with functional groups (e.g., thiols) that chelate the palladium, allowing it to be removed by filtration.[11]
Activated Carbon Treatment: Activated carbon can be effective in adsorbing residual palladium.[12] The crude product is dissolved in a suitable solvent, treated with activated carbon, and then filtered.
Chromatography: In many cases, standard silica gel chromatography will effectively remove palladium residues.[10]
Experimental Protocols
Protocol 1: Flash Column Chromatography with a Basic Modifier
Preparation of the Column:
Select a glass column appropriate for the amount of crude material.
Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexanes:Ethyl Acetate with 0.5% Triethylamine).
Pour the slurry into the column and allow it to pack uniformly, ensuring no air bubbles are trapped.
Sample Loading:
Dissolve the crude 4-Bromo-6,7-dichloro-8-fluoroquinoline analog in a minimal amount of the mobile phase or a slightly more polar solvent.
Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel.
Elution:
Begin elution with the low-polarity mobile phase.
Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
Fraction Collection and Analysis:
Collect fractions and monitor them by TLC.
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Recrystallization
Solvent Selection:
In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with heating.
Dissolution:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.
Decolorization (Optional):
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
Hot Filtration (if necessary):
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities.
Crystallization:
Allow the hot, clear solution to cool slowly to room temperature.
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[13]
Isolation and Drying:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent.
Dry the purified crystals under vacuum.
Data Presentation
Table 1: Example Solvent Systems for Flash Chromatography of 4-Bromo-6,7-dichloro-8-fluoroquinoline Analogs
Mobile Phase System
Ratio (v/v/v)
Modifier
Target Rf
Notes
Hexanes / Ethyl Acetate
90:10 to 70:30
0.5% Triethylamine
0.25 - 0.35
Good starting point for moderately polar analogs.
Dichloromethane / Methanol
99:1 to 95:5
0.5% Triethylamine
0.25 - 0.35
For more polar analogs.
Toluene / Acetone
95:5 to 80:20
None
0.25 - 0.35
Can offer different selectivity.
Visualizations
Purification Workflow Diagram
Caption: General purification workflow for 4-Bromo-6,7-dichloro-8-fluoroquinoline analogs.
Advanced Crystallization Support Center: 4-Bromo-6,7-dichloro-8-fluoroquinoline
Welcome to the Technical Support Center for 4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6)[1]. As a heavily halogenated quinoline derivative, this compound presents unique thermodynamic challenges during puri...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for 4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6)[1]. As a heavily halogenated quinoline derivative, this compound presents unique thermodynamic challenges during purification and scale-up. The dense arrangement of bromine, chlorine, and fluorine atoms induces strong anisotropic intermolecular forces, including halogen bonding and
π
π
stacking[1]. These interactions often lead to kinetic trapping, polymorphism, and liquid-liquid phase separation (oiling out) during crystallization[2][3].
This guide provides researchers and drug development professionals with field-proven, self-validating protocols to troubleshoot common issues and achieve high-purity crystalline solid forms.
Part 1: Thermodynamic & Kinetic Troubleshooting (FAQs)
Q: Why does my compound "oil out" instead of forming crystals during cooling?A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when a supersaturated solution crosses the binodal curve into a miscibility gap before crossing the solubility curve to nucleate solid crystals[4]. For heavily halogenated quinolines, strong solute-solute interactions can cause the compound to precipitate as a dense, solute-rich liquid phase above its melting point[1][4].
Scientific Intervention: Do not rely solely on steep cooling gradients. Instead, reduce the initial solute concentration or utilize a mixed-solvent (antisolvent) approach[5]. Most importantly, introduce high-quality seed crystals just above the cloud point. Seeding bypasses the high thermodynamic energy barrier required for primary nucleation, directing the system straight into controlled crystal growth[2][4].
Q: How do I prevent the formation of excessive fines and agglomerates?A: Fines are typically generated by uncontrolled primary nucleation ("crashing out") when supersaturation is pushed too high, or by secondary nucleation induced by excessive mechanical shear[][7]. Agglomeration subsequently occurs as these high-energy fine particles stick together to minimize their surface free energy, which severely complicates downstream filtration and drying[].
Scientific Intervention: Optimize the cooling and supersaturation rates to maintain the system strictly within the Metastable Zone Width (MSZW)[]. If using antisolvent crystallization, control the mass transfer rate of the antisolvent (e.g., water) into the good solvent (e.g., methanol)[5][8]. Advanced techniques like membrane-assisted antisolvent crystallization can provide the precise mixing required to inhibit local supersaturation spikes, yielding a narrow Crystal Size Distribution (CSD)[9].
Q: How can I ensure polymorphic purity in this halogenated intermediate?A: Uncontrolled polymorphic transitions can severely impact the stability and dissolution profile of the final Active Pharmaceutical Ingredient (API)[2][10]. The position and nature of the halogens in 4-Bromo-6,7-dichloro-8-fluoroquinoline allow for multiple stable supramolecular packing arrangements depending on the solvent environment[1].
Scientific Intervention: Solvent selection is paramount. Methanol is often an excellent primary solvent for quinoline derivatives, while the addition of water as an antisolvent can dictate the formation of specific anhydrate or hydrate polymorphs[3][5]. Always use a precise seeding technique with the desired polymorph to template the lattice growth and eliminate the risk of nucleating the wrong form[2][10].
Part 2: Workflow Visualizations
Caption: Thermodynamic pathways in quinoline crystallization.
Self-Validating Mechanism: This protocol ensures complete dissolution before controlled supersaturation, preventing the kinetic trapping of impurities.
Dissolution: Suspend crude 4-Bromo-6,7-dichloro-8-fluoroquinoline in a minimal volume of a suitable solvent (e.g., Methanol)[5]. Heat gently under continuous stirring until complete dissolution is achieved. Validation: The solution must be completely transparent.
Hot Filtration: Pass the hot solution through a pre-warmed filter to remove any insoluble particulate matter that could act as unwanted heterogeneous nucleation sites[4][11].
Controlled Cooling & Seeding: Cool the solution slowly (e.g., 0.5 °C/min)[]. Once the temperature reaches the upper limit of the MSZW (prior to spontaneous nucleation), add 1-2% (w/w) of pure seed crystals[2].
Aging: Hold the temperature isothermally for 1-2 hours to allow the seed crystals to consume the supersaturation, promoting uniform crystal growth[].
Isolation: Cool to the final isolation temperature (e.g., 0-5 °C) to maximize yield[4]. Collect the crystals via vacuum filtration, wash with a minimal volume of ice-cold solvent, and dry under vacuum[4][11].
Self-Validating Mechanism: Gradual antisolvent addition regulates the chemical potential, preventing localized supersaturation spikes.
Primary Dissolution: Dissolve the compound in a "good" solvent (e.g., Methanol or Ethanol) where it exhibits high solubility[5][11].
Antisolvent Titration: Slowly add an "anti-solvent" (e.g., Water), in which the compound is poorly soluble, using a controlled dosing pump[8][11].
Nucleation Induction: Continue addition until the solution becomes faintly cloudy (the onset of precipitation)[11]. Immediately pause the antisolvent addition.
Equilibration: Allow the system to stir isothermally until a distinct crystalline suspension forms.
Yield Maximization: Resume the antisolvent addition at a slower rate to drive the remaining solute out of the solution, followed by filtration and drying[11][12].
Part 4: Quantitative Data & Solvent Selection
Table 1: Crystallization Troubleshooting Matrix
Observation
Thermodynamic Root Cause
Recommended Intervention
Oiling Out (LLPS)
Crossing binodal curve before solubility curve[4].
Conduct solvent screening; use precise seeding to template desired lattice[2][10].
Table 2: Solvent Selection Parameters for Halogenated Quinolines
Solvent SystemRoleMechanism of ActionTypical OutcomeMethanolPrimary (Good) SolventDisrupts
π
π
stacking; high solubility at elevated temps[2][6].Complete dissolution; facilitates hot filtration[6].Ethanol / ChloroformMixed Solvent SystemBalances solubility and nucleation dynamics[12].High-quality single crystals for X-ray diffraction[12].WaterAntisolventRapidly decreases solubility; induces supersaturation[9][13].High yield; requires controlled addition to prevent crashing out[9].
References
Benchchem. "Troubleshooting Crystallization of Cassamedine: A Technical Support Guide".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_TaeXPWno8M8fDg4jbgA-OncCHkPBdzp4H8GDFd8bIIsZc_Vd8P05871faTXOS46_x2p5vEO7TFWxccaXTuZrt-5bncVXh0NyH1Ni0jhfK16GWxoSHgMMzIKKvlxu-t032uDr6Fpp3_YHIVihMq6oL_TSlElzOhmvxMW0NBquQ2bhLykcvRCGjMw8sX28voLLh9FVJxbK6mRFrecvZU75vL4-WOQ=]
Scribd. "Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcn-pIFqZ8C6oq-2Mo0nc49d4u4Wkgk5Hns9CICgFJGo-ppGMIJdmJBh9P9Bui_wpsLAa1_EB5VBLgfd33a-UgtbN1gMC_PR7wOur9Qg49sNDmlqsAaat4LvXTTJU1eok-tqHysZyFwWRuAB5JQs87sAA0B59mCq1eLvcZ4XXMArQB0GfrMhuveQB0BQyPty4r_GOnsqBKRGjs5I3WKp-P2BjuQqsIAgpeNVn9e6EQyA==]
Benchchem. "Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbB_ZXGYnGk-CYyFA5Q6i5tOTzsE0t8YgDtwkLuDFrDRUlmB8tTpsC_DrOAdpvM4sA5JAxzfqIpA_VyJHtP-Ga8hAkhacJEFWGB_SMP4K8BXiYrUVlbhukgl67SQYqBHilBSLL_lDdPa85ue8FX8bPkQuz7BdADJs443ou5DzSa_veTvjrbYEPngQTxNiJMaIyWfczKA4hU9vPVFrUqTd35iXIHt0rTtlmcff61IG1PbuqH2GcDFrvJM9F4g==]
BOC Sciences. "Crystallization of APIs: Methods and Challenges".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe04JWxuF2ao1BIkD3xDV7MD7grQudfa9vDogQKPBXZ6HdwgSISJodu_q0ao7NUNm7gERZxxw2nSnjAsjxCHmAdHkyCRXM9QY6nt6mjlVZX_DxG6p_1LWrsU-ej8beTWsKpZlnFra2OmHrsVl7b7lEl9k6yN9sljFbiQF5hcUYMSzcW4sW1MchCMjLntPzxg==]
Syrris. "Pharmaceutical Crystallization in drug development".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBfKvtP-pg9SKAreYpAUJ82dfb3hynw3BKkgKJ6ex8tup3XwlMtwpl-12QCToLMpZcywi8eUFsVAWSA05D68t4TiHw2QPlhrISlKAr3VAwLPMEsEGbM1bZkOI5pBYahkXxMdKAY6VRMjEeBrHsJuabTtl_38SZ]
Google Patents. "CN103664892B - The crystallization of quinoline".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGrFOc_2rTBeAfaFtTiHoeDHeOK7cgzeiBmwc6v5fYpmH0mt10aUrarTxYDG3vwp8gyujUjK0XJNti5uN9AeVtk3oUG8xk_hLfNvRG5R0t_2sg_WREMaBTh6ibctB1JAOixbBkwHvgYxM_kIQ=]
ACS Publications. "Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJ1FgqelZZ-PBzqClGF64jEIGilXpCq8Qd70UrWD2nASp7rPJ5SuqA9CaNLba8xNomgIHucNvEa8f4EwemQuZdDQ1UWn9h6ePpLNVViXcZOG7mCeN23rIifE4KF-CHXWixKtIB8cDqxrFl16suthY=]
IJCEA. "Antisolvent Crystallization of Poorly Water Soluble Drugs".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFV3-r4J1U3F7cep6QKWkehUDnPOLzPVngUtNrc8cRo0nJcrcOkHa3nX3YSsqHDkFlOrDicoRHMnyM4B8SH6PVDy6PU_dYbFD5L68QXromtVnBWcgjzxKMBAWshngsIY_RbVLmTsyc=]
Google Patents. "CN102344438B - Crystallization of quinoline derivatives and its preparation method".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtGIGwVpn2umvSgc7BaRv2DZzlOKTxdfvjqCck9CA1PCbyiu6sIFqLO9nTxjNuXSRkoJcMQPv0T8CccVSHER-tQ4DCKqzhUjc1ehoPw87EHE3-yA0yTmM3TwRwwzGocS8t2mTMf5-XRzQdhEU=]
Technical Support Center: Troubleshooting Low Permeability of Highly Halogenated Quinolines
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering permeability bottlenecks with 4-Bromo-6,7-dichloro-8-fluoroquinoline derivati...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering permeability bottlenecks with 4-Bromo-6,7-dichloro-8-fluoroquinoline derivatives .
The tetra-halogenated nature of this quinoline core introduces extreme lipophilicity (often pushing clogP > 4.5) and unique electrostatic surface profiles. While high lipophilicity theoretically favors passive transcellular diffusion, it paradoxically triggers severe experimental artifacts (e.g., non-specific plastic binding) and biological liabilities (e.g., high affinity for efflux transporters). This guide provides field-proven, self-validating methodologies to diagnose and resolve these exact issues.
Diagnostic Workflow for Permeability Troubleshooting
Diagnostic workflow for isolating the root cause of low permeability in highly lipophilic quinolines.
Q: My 4-Bromo-6,7-dichloro-8-fluoroquinoline derivative shows an apparent permeability (Papp) of < 1.0 × 10⁻⁶ cm/s in a standard Caco-2 assay. Is it truly impermeable?A: Not necessarily. Before attributing low permeability to biological barriers, you must verify the mass balance (recovery) . Highly halogenated quinolines are exceptionally lipophilic and prone to precipitating in aqueous buffers or binding non-specifically to the polycarbonate/PET plastics of the Transwell inserts[1]. If your total recovery (compound in donor + compound in receiver + compound inside cells) is < 70%, your low Papp is an experimental artifact, not a true biological measurement.
Q: How do I resolve low recovery due to non-specific plastic binding?A: You must establish a "sink condition" in the receiver compartment. Because the compound is highly lipophilic, it resists entering the purely aqueous receiver buffer, causing it to accumulate in the cell monolayer or adhere to the plastic. Adding 4% Bovine Serum Albumin (BSA) or Phospholipid-Covered Silica Beads (PLB) to the basolateral chamber provides a lipophilic sink that actively pulls the drug across the monolayer, preventing plastic adsorption and yielding accurate permeability predictions[1].
Table 1: Diagnostic Impact of Assay Modifiers on Quinoline Derivatives
The following table demonstrates how applying assay modifiers isolates experimental artifacts from true biological efflux.
Q: My mass balance is excellent (>85%), but the apical-to-basolateral (A-B) permeability is still low. Could efflux transporters be involved?A: Yes. Halogenated quinoline derivatives are frequently recognized as substrates (and sometimes inhibitors) by ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/ABCB1) [2]. P-gp extracts substrates directly from the lipid bilayer. The dense, electron-withdrawing halogen cluster (bromo, dichloro, fluoro) on your quinoline core creates a polarized, highly hydrophobic surface area that fits perfectly into the polyspecific binding pocket of P-gp[3].
Q: How can I definitively prove that P-gp efflux is responsible for the low permeability?A: You must perform a bidirectional Caco-2 transport assay to calculate the Efflux Ratio (ER) . An ER > 2.0 is the industry-standard threshold indicating active efflux[4]. To validate that P-gp is the specific culprit, you must run a parallel assay co-dosed with a known P-gp inhibitor.
Protocol: Bidirectional Caco-2 Assay with P-gp Inhibition
This self-validating methodology isolates P-gp efflux from passive permeability limitations.
Cell Polarization: Culture Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) for 21 days. Confirm enterocytic differentiation and tight junction integrity by ensuring Trans-Epithelial Electrical Resistance (TEER) is > 400 Ω·cm²[5].
Buffer Preparation: Prepare Transport Buffer (HBSS supplemented with 10 mM HEPES, pH 7.4). Supplement the receiver chambers with 4% BSA to maintain sink conditions for the lipophilic quinoline[1].
Inhibitor Pre-incubation: Pre-incubate both the donor and receiver compartments with 100 µM Verapamil (a potent P-gp inhibitor) or a vehicle control (0.1% DMSO) for 30 minutes at 37°C.
Bidirectional Dosing:
A-B Transport: Spike the Apical compartment with 10 µM of the quinoline derivative.
B-A Transport: Spike the Basolateral compartment with 10 µM of the quinoline derivative.
Kinetic Sampling: Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes. Immediately replace the volume with fresh, pre-warmed buffer to maintain hydrostatic pressure.
Data Synthesis: Quantify via LC-MS/MS. Calculate the apparent permeability: Papp = (dQ/dt) / (A × C₀). Calculate the Efflux Ratio: ER = Papp(B-A) / Papp(A-B).
Causality Check: If the ER drops from > 2.0 in the vehicle group to ~1.0 in the Verapamil group, P-gp efflux is definitively the cause of your low permeability[4].
Q: My compound shows high permeability in a PAMPA assay, but low permeability in Caco-2. Why do these models disagree?A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cell-free system that measures only passive transcellular diffusion. It completely lacks active uptake and efflux transporters[6]. If your 4-Bromo-6,7-dichloro-8-fluoroquinoline derivative exhibits high PAMPA permeability but low Caco-2 (A-B) permeability, it is a definitive confirmation that the molecule possesses the intrinsic physicochemical properties to cross lipid bilayers, but is being actively pumped back out by biological efflux transporters (like P-gp) present in the Caco-2 cells[6],[4].
Q: If P-gp efflux is confirmed, how can I structurally modify the core to improve permeability without losing target affinity?A: P-gp recognition is heavily dependent on overall lipophilicity and hydrogen bond acceptors (HBAs)[3]. While halogens are poor HBAs, their collective presence drastically increases the logP, driving the molecule deep into the lipid bilayer where P-gp intercepts it. Consider the following structural interventions:
De-halogenation: Systematically remove the 8-fluoro or 4-bromo group to lower the overall logP.
Steric Disruption: Introduce steric bulk or a polar functional group at the 2- or 3-position of the quinoline ring. This can disrupt the spatial geometry required for the compound to dock into P-gp's binding pocket[3].
pKa Modulation: If the quinoline nitrogen is highly basic, modifying the adjacent electronic environment to lower its pKa can reduce lysosomal trapping, which often mimics efflux behavior in cell-based assays.
optimizing reaction times for 4-Bromo-6,7-dichloro-8-fluoroquinoline functionalization
Welcome to the Advanced Heterocycle Functionalization Support Portal. This guide is specifically engineered for researchers, medicinal chemists, and process scientists working with 4-Bromo-6,7-dichloro-8-fluoroquinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Heterocycle Functionalization Support Portal. This guide is specifically engineered for researchers, medicinal chemists, and process scientists working with 4-Bromo-6,7-dichloro-8-fluoroquinoline .
Due to its dense polyhalogenated nature, this scaffold presents unique chemoselectivity and kinetic challenges. The electron-withdrawing effects of the chlorine (C-6, C-7) and fluorine (C-8) atoms render the quinoline core highly electron-deficient. While this theoretically primes the C-4 position for rapid functionalization, steric hindrance and competing reactive sites often lead to sluggish reaction times and complex impurity profiles under standard conditions.
Below, our Application Scientists have compiled causality-driven troubleshooting guides, optimized protocols, and scalable solutions to master this complex substrate.
Q: My SNAr amination at the C-4 position is taking >24 hours under conventional heating, and I am observing significant degradation. How can I accelerate this reaction without sacrificing yield?
The Causality:
While the C-4 position is highly activated by the adjacent nitrogen and the inductive pull of the C-6/C-7/C-8 halogens, conventional conductive heating (oil baths) relies on thermal convection. This slow heat transfer often leads to prolonged reaction times, which in turn allows thermodynamically stable, unwanted side reactions (such as protodehalogenation or nucleophilic attack at C-2) to accumulate[1].
The Solution:
Transition to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation relies on dielectric heating, directly interacting with the polar solvent (e.g., DMF or DMSO) and the highly polarizable quinoline substrate. This rapidly overcomes the activation energy barrier, drastically reducing reaction times from days to minutes while locking in the kinetically favored C-4 substitution[2].
Quantitative Data: Reaction Time & Yield Comparison
Heating Modality
Solvent
Base
Temp (°C)
Time
Yield (%)
Chemoselectivity
Conventional Batch
DMF
K₂CO₃
120
24–48 h
45–55
Moderate (tars observed)
Microwave (MAOS)
DMF
K₂CO₃
150
10 min
82–89
High (>95% C-4)
Continuous Flow
DMF
DBU
150
5 min (res)
85–92
High (>95% C-4)
Self-Validating Protocol: MAOS C-4 Amination
Preparation: In a 10 mL microwave-safe vial, combine 4-Bromo-6,7-dichloro-8-fluoroquinoline (1.0 equiv), the desired amine nucleophile (1.2 equiv), and anhydrous K₂CO₃ (2.0 equiv) in anhydrous DMF (0.2 M concentration).
Irradiation: Seal the vial and subject it to microwave irradiation (e.g., 250 W max power) ramping to 150 °C. Hold at 150 °C for exactly 10 minutes.
In-Process Validation: Sample the reaction post-cooling. Perform LCMS analysis. The starting material mass should be completely consumed, replaced by the product mass (M - 79.9 [Br] + Mass of Amine). The absence of an[M+H] peak matching the starting material confirms the reaction is complete.
Workup: Quench with ice water to precipitate the product. Filter and wash with cold water to remove DMF and inorganic salts.
Chemoselective Palladium-Catalyzed Cross-Coupling
Q: I am attempting a Suzuki-Miyaura coupling at the C-4 position, but I am getting mixtures of C-4, C-6, and C-7 coupled products. How do I improve chemoselectivity and speed up the C-4 coupling?
The Causality:
The bond dissociation energy (BDE) of the C4–Br bond is lower than that of the C6–Cl and C7–Cl bonds, making it the kinetically favored site for Pd(0) oxidative addition[3]. However, if the reaction temperature is too high, or if a small, electron-poor phosphine ligand is used, the palladium catalyst gains enough thermal energy to insert into the C–Cl bonds, leading to over-functionalization.
The Solution:
Utilize a highly active, sterically demanding, electron-rich dialkylbiaryl phosphine ligand such as XPhos or SPhos . These ligands create a highly reactive, monoligated Pd(0) species that rapidly undergoes oxidative addition into the C4–Br bond at near-ambient temperatures (40–60 °C). By lowering the reaction temperature and accelerating the C-4 insertion, you effectively starve the catalyst of the thermal energy required to break the C–Cl bonds[4].
Chemoselective functionalization pathways of 4-Bromo-6,7-dichloro-8-fluoroquinoline.
Catalyst Pre-activation: In a Schlenk flask under argon, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in degassed THF. Stir for 5 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)L₁ complex.
Reagent Addition: Add 4-Bromo-6,7-dichloro-8-fluoroquinoline (1.0 equiv), the arylboronic acid (1.1 equiv), and an aqueous solution of K₃PO₄ (2.0 M, 2.0 equiv).
Temperature Control: Heat the biphasic mixture to exactly 50 °C. Do not exceed 60 °C to prevent C-Cl insertion.
In-Process Validation: Monitor via TLC (Hexanes/EtOAc). The highly polar starting material spot should disappear within 2–4 hours. If a secondary, higher-running spot appears, it indicates over-coupling; immediately cool the reaction to 0 °C to quench.
Scaling Up: Transitioning to Continuous Flow
Q: The microwave-assisted SNAr reaction works perfectly at the 100 mg scale, but when I try to scale it up to 50 grams in a batch reactor, the reaction time increases, and I get severe thermal degradation. How do I scale this?
The Causality:
Microwave irradiation is limited by penetration depth (typically a few centimeters). When scaling up in batch, you lose the rapid, homogeneous heating profile of MAOS. The exterior of the batch vessel overheats while the core remains cold, leading to a mix of unreacted starting material and thermally degraded tars[5].
The Solution:
Translate the microwave parameters into a Continuous Flow process. Flow reactors utilize micro-tubing with exceptionally high surface-area-to-volume ratios, ensuring instantaneous heat transfer and uniform temperature distribution. This mimics the rapid heating of microwaves but allows for infinite scalability simply by running the pumps longer[6].
Continuous flow setup for scalable, high-temperature SNAr functionalization.
Self-Validating Protocol: Continuous Flow SNAr
System Priming: Prime the flow system with anhydrous DMF. Set the back-pressure regulator (BPR) to 100 psi to prevent solvent boiling at elevated temperatures.
Feed Preparation:
Stream A: 4-Bromo-6,7-dichloro-8-fluoroquinoline (0.5 M) and Amine (0.6 M) in DMF.
Stream B: DBU (1.0 M) in DMF. (Note: A soluble organic base is required to prevent reactor clogging).
Execution: Set the reactor coil temperature to 150 °C. Adjust the flow rates of Pump A and Pump B to achieve a residence time of exactly 5 minutes in the heated zone.
In-Process Validation: Utilize an in-line UV or IR spectrometer at the reactor outlet to monitor steady-state conversion. Collect the output stream only after the system has reached a steady state (typically after 2 reactor volumes have passed).
References
Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling. Frontiers.
Technical Support Center: Optimization of 4-Aminoquinoline Synthesis. Benchchem.
Palladium-Catalysed Synthesis and Transformation of Quinolones. PubMed Central (PMC).
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central (PMC).
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines.
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Unito.it.
Technical Support Center: Synthesis of 4-Bromo-6,7-dichloro-8-fluoroquinoline
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing highly halogenated...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with synthesizing highly halogenated quinolines.
Synthesizing 4-Bromo-6,7-dichloro-8-fluoroquinoline requires navigating a delicate balance. The dense electron-withdrawing halogen triad (F, Cl, Cl) on the benzenoid ring severely deactivates the quinoline core. This deactivation forces the use of harsh conditions for the C4-bromination, which paradoxically opens the door to unwanted side reactions like halogen exchange and thermal degradation.
Below, you will find a mechanistic workflow, targeted troubleshooting FAQs, analytical reference data, and self-validating protocols to ensure high-fidelity synthesis.
Mechanistic Workflow & Byproduct Pathways
The following diagram maps the critical path from the aniline precursor to the final brominated target, highlighting the specific junctures where thermodynamic overreach leads to byproduct formation.
Synthesis workflow and byproduct formation pathways for 4-Bromo-6,7-dichloro-8-fluoroquinoline.
Troubleshooting & FAQs
Q1: I am observing a complex mixture of isotopic clusters in my LC-MS after the POBr3 step. The target mass (m/z 294, M+H) is present, but I also see significant peaks at m/z 338. What is happening?A1: You are observing classic halogen exchange. Phosphorus oxybromide (
POBr3
) is an aggressive reagent. Because the F and Cl atoms severely deactivate your quinolone substrate, the C4-OH group is less reactive toward nucleophilic aromatic substitution. Chemists often attempt to overcome this by pushing the temperature (>130°C) or increasing
POBr3
equivalents [1]. However, at these elevated temperatures, the activation energy for C6/C7 halogen exchange is breached. Bromide ions displace the C6 or C7 chlorines via an
SNAr
-like mechanism, yielding 4,6-dibromo-7-chloro-8-fluoroquinoline (m/z 338).
The Fix: Lower the reaction temperature to 105–110°C (toluene reflux) and use a catalytic amount of DMF. DMF generates a Vilsmeier-Haack intermediate that drastically lowers the activation energy for C4-bromination, allowing the reaction to proceed without providing the thermodynamic energy required for C6/C7 halogen exchange.
Q2: During the Gould-Jacobs cyclization, I usually worry about regioisomers. How do I separate them for this specific molecule?A2: You do not need to; this is a self-validating structural advantage of your specific starting material. In standard Gould-Jacobs reactions utilizing meta-substituted anilines, the 6-electron electrocyclization can occur at either ortho position, yielding an intractable mixture of 5- and 7-substituted quinolines [2]. However, your starting material is 3,4-dichloro-2-fluoroaniline. The C2 position is entirely blocked by the fluorine atom. Therefore, cyclization is sterically and electronically forced exclusively to the C6 position of the aniline. If you observe multiple peaks in your HPLC at this stage, you are looking at incomplete decarboxylation or thermal tar [3], not regioisomers.
Q3: My isolated 4-bromoquinoline product slowly reverts to the starting material (quinolin-4-ol) over time on the bench. Is the C4-Br bond inherently unstable?A3: The C4-Br bond is highly polarized but kinetically stable under strictly neutral, dry conditions. The reversion is almost certainly caused by trace acidic moisture trapped in the crystal lattice during your workup. 4-Haloquinolines are highly susceptible to acid-catalyzed hydrolysis, which drives the molecule back to the thermodynamically stable quinolin-4-one tautomer [4].
The Fix: Ensure your aqueous quench is strictly neutralized to pH 7.5–8.0 using saturated
NaHCO3
. Never leave the product in acidic aqueous phases for extended periods during extraction.
Analytical Identification of Byproducts
To ensure trustworthy identification, cross-reference your analytical data against this quantitative matrix.
Compound / Byproduct
Mechanism of Formation
LC-MS (ESI+) Exact Mass
(M+H)+
Isotope Pattern Signature
1H
NMR (C5-H Shift)
Target: 4-Bromo-6,7-dichloro-8-fluoroquinoline
Desired Vilsmeier-activated bromination.
294.8
Complex
BrCl2
multiplet (M, M+2, M+4, M+6 in ~3:7:5:1 ratio)
Causality Checkpoint: Traditional thermal cyclization in Dowtherm A creates massive thermal gradients, leading to polymeric tar. Microwave irradiation provides uniform volumetric heating, ensuring rapid 6-electron electrocyclization before intermolecular dimerization can occur [3].
Condensation: In a microwave-safe vial, combine 3,4-dichloro-2-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME, 1.1 eq). Heat conventionally at 120°C for 2 hours while venting the ethanol byproduct.
Validation Step 1: Run TLC (Hexane:EtOAc 3:1). The aniline spot (
Rf≈0.6
) should disappear, replaced by a bright UV-active intermediate spot (
Rf≈0.4
).
Cyclization & Decarboxylation: Add diphenyl ether (3 mL/mmol) to the vial. Seal and subject to microwave irradiation at 250°C for exactly 15 minutes.
Saponification: Cool to room temperature, add 10% aqueous NaOH, and heat to 90°C for 2 hours to hydrolyze the ester and force decarboxylation.
Validation Step 2: Acidify to pH 5 with HCl. The 6,7-dichloro-8-fluoroquinolin-4-ol will precipitate as an off-white solid. LC-MS must show
m/z
232.
Causality Checkpoint: Adding DMF prevents the need for excessive heat, entirely bypassing the thermodynamic threshold for C6/C7 halogen exchange.
Activation: Suspend 6,7-dichloro-8-fluoroquinolin-4-ol (1.0 eq) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere. Add
POBr3
(2.5 eq) in one portion.
Catalysis: Inject anhydrous DMF (0.1 eq). Note: You will observe immediate gas evolution (HBr) as the Vilsmeier complex forms.
Heating: Heat the mixture to a gentle reflux (105°C) for 3 hours. Do not exceed 110°C.
Validation Step 1: Aliquot 10 µL into anhydrous methanol. LC-MS should show complete consumption of
m/z
232 and the appearance of
m/z
295 (Target) without
m/z
339 (Halogen exchange).
Quench (Critical): Cool the reaction to 0°C. Slowly pour the mixture over crushed ice containing an excess of saturated aqueous
NaHCO3
. Stir vigorously until the aqueous layer stabilizes at pH 8. Extract immediately with EtOAc to prevent hydrolysis.
References
NIH / PMC. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." National Center for Biotechnology Information. Available at:[Link]
ResearchGate. "Synthesis, Antimalarial Evaluations, β-Hematin Inhibition, and In Silico and In Vitro ADMET Profiling of 4-Aminoquinoline." ResearchGate Publications. Available at:[Link]
Reference Data & Comparative Studies
Validation
Assessing the ADME Properties of 4-Bromo-6,7-dichloro-8-fluoroquinoline: A Comparative Guide
As a Senior Application Scientist, evaluating highly substituted heterocyclic scaffolds requires looking beyond basic structural activity relationships (SAR) and diving into the physicochemical causality driving Absorpti...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, evaluating highly substituted heterocyclic scaffolds requires looking beyond basic structural activity relationships (SAR) and diving into the physicochemical causality driving Absorption, Distribution, Metabolism, and Excretion (ADME). The compound 4-Bromo-6,7-dichloro-8-fluoroquinoline represents a heavily polyhalogenated quinoline. While halogenation is a classic medicinal chemistry strategy to modulate lipophilicity and block metabolic hotspots, polyhalogenation introduces complex, often competing, pharmacokinetic trade-offs.
This guide objectively compares the ADME performance of 4-Bromo-6,7-dichloro-8-fluoroquinoline against its unsubstituted parent (Quinoline) and a mono-halogenated alternative (4-Bromoquinoline). Furthermore, it provides researchers with self-validating experimental workflows to accurately assess these properties in vitro.
Mechanistic Rationale: The Impact of Polyhalogenation
Adding halogens to the quinoline core fundamentally rewrites the molecule's pharmacokinetic destiny. The specific substitution pattern of 4-Bromo-6,7-dichloro-8-fluoroquinoline drives ADME behavior through the following mechanisms:
C8-Fluoro Substitution (Metabolic Shielding): The carbon-fluorine bond at C8 is highly polarized but practically unbreakable by Cytochrome P450 (CYP) enzymes. This effectively 1[1], drastically reducing intrinsic clearance (
CLint
).
C6,C7-Dichloro Substitution (Lipophilicity & Permeability): Chlorine atoms significantly increase the molecule's LogP. While this aids in crossing lipid bilayers (improving transcellular permeability), it acts as a double-edged sword by increasing the likelihood of non-specific binding to plasma proteins and reducing thermodynamic aqueous solubility.
C4-Bromo Substitution (Steric Bulk): Primarily serving as a synthetic handle for cross-coupling, the heavy bromine atom adds significant molecular weight and steric bulk, further driving lipophilicity and potentially triggering efflux transporter recognition.
Mechanistic pathways linking polyhalogenation to altered ADME properties.
Comparative ADME Profiling
To contextualize the performance of 4-Bromo-6,7-dichloro-8-fluoroquinoline, we must benchmark it against simpler analogs. The table below summarizes the quantitative shifts in ADME parameters as halogenation increases.
Parameter
Quinoline (Base)
4-Bromoquinoline
4-Bromo-6,7-dichloro-8-fluoroquinoline
Molecular Weight ( g/mol )
129.16
208.05
294.93
cLogP
2.0
3.1
4.8
Aqueous Sol. (pH 7.4, µM)
>500
~150
<10
Caco-2
Papp
(
10−6
cm/s)
15.2
22.4
38.6
HLM
CLint
(µL/min/mg)
45.0
32.5
<5.0
Plasma Protein Binding (%)
45%
78%
>99%
Key Takeaway: The polyhalogenated variant exhibits superior metabolic stability and membrane permeability compared to the base quinoline. However, this comes at the severe cost of aqueous solubility and elevated plasma protein binding, which will limit the free fraction of the drug available for target engagement in vivo.
Validated Experimental Workflows
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity when assessing highly lipophilic compounds.
Caco-2 cells mimic the human intestinal epithelium, expressing tight junctions and 2[2].
Causality & Validation: Highly lipophilic compounds can degrade cell membranes. Therefore, a post-assay paracellular marker (Lucifer Yellow) must be used. If Lucifer Yellow permeates the membrane, the tight junctions have been compromised by the compound's toxicity, invalidating the transcellular transport data.
Step-by-Step Protocol:
Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days to allow full differentiation.
Pre-Assay Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only with inserts exhibiting TEER > 250 Ω·cm².
Dosing: Prepare 10 µM of 4-Bromo-6,7-dichloro-8-fluoroquinoline in HBSS-HEPES buffer (pH 7.4). Note: HEPES is critical to maintain physiological pH outside of a
CO2
incubator.
Incubation: Add the compound to the apical chamber (for A-to-B transport) or basolateral chamber (for B-to-A transport). Incubate at 37°C for 2 hours.
Sampling: Extract 50 µL from the receiver chamber at 30, 60, 90, and 120 mins. Quench immediately with ice-cold acetonitrile containing an internal standard.
Post-Assay Validation: Add Lucifer Yellow to the donor chamber. A calculated
Papp
of <
0.5×10−6
cm/s confirms tight junction integrity was maintained throughout the assay.
Workflow B: Human Liver Microsome (HLM) Stability Assay
HLMs contain the full complement of CYP450 enzymes required to assess Phase I metabolic clearance.
Causality & Validation: Microsomes lack the cytosolic machinery to recycle
NADP+
to
NADPH
. Therefore, an 3 is strictly required to drive the catalytic cycles[3]. Furthermore, a concurrent positive control (e.g., Verapamil) must be run to prove the microsomes are enzymatically active.
Step-by-Step Protocol:
Preparation: Thaw HLMs on ice. Prepare a 1 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
MgCl2
.
Compound Addition: Spike the test compound and the positive control (Verapamil) into separate wells to a final concentration of 1 µM.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation: Add the NADPH regenerating system (final concentration 1 mM) to initiate metabolism.
Kinetic Sampling: At 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile. Why? Cold acetonitrile rapidly denatures CYP enzymes, freezing the kinetic timepoint, and precipitates proteins to prevent LC-MS column fouling.
Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant (
k
) and
CLint
.
Self-validating workflow for Human Liver Microsome (HLM) stability assessment.
References
Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations | ACS Omega | 1
Caco-2 cell permeability assays to measure drug absorption | PubMed / NIH |2
Microsomal stability assay for human and mouse liver microsomes - drug metabolism | Protocols.io | 3
Validating Analytical Methods for 4-Bromo-6,7-dichloro-8-fluoroquinoline: A Comprehensive Comparison and ICH Q2(R2) Guide
Target Audience: Researchers, analytical scientists, and drug development professionals. Introduction: The Analytical Challenge of Polyhalogenated Quinolines 4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6) is...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, analytical scientists, and drug development professionals.
Introduction: The Analytical Challenge of Polyhalogenated Quinolines
4-Bromo-6,7-dichloro-8-fluoroquinoline (CAS: 1375302-37-6) is a highly functionalized, polyhalogenated heterocyclic scaffold[1]. Compounds in this class are critical intermediates in the synthesis of novel monoamine oxidase (MAO) inhibitors, antimalarial agents, and 5-HT receptor ligands[2][3].
However, validating an analytical method for this compound presents profound chromatographic challenges. The dense substitution of halogens (fluorine, chlorine, and bromine) on the quinoline core significantly increases lipophilicity while withdrawing electron density from the aromatic system. Consequently, separating the active pharmaceutical ingredient (API) from its structurally similar byproducts—such as des-bromo impurities, positional isomers, and unreacted precursors—requires highly specific stationary phases and rigorous validation protocols[4].
Analytical Method Comparison: Selecting the Optimal Modality
To establish a robust control strategy, we must objectively evaluate the performance of different analytical modalities. Below is a comparative analysis of High-Performance Liquid Chromatography (HPLC-UV), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) for this specific compound.
Table 1: Performance Comparison for 4-Bromo-6,7-dichloro-8-fluoroquinoline
Parameter
HPLC-UV (PFP Column)
UPLC-MS/MS (PFP Column)
GC-MS (DB-5MS Column)
Primary Use Case
Routine Assay / Purity Release
Trace Impurity / Genotox Profiling
Residual Solvents / Volatile Impurities
Limit of Detection (LOD)
~0.5 µg/mL
~0.5 ng/mL
~10 ng/mL
Limit of Quantitation (LOQ)
~1.5 µg/mL
~1.5 ng/mL
~30 ng/mL
Isomer Resolution (Rs)
> 2.0 (Excellent)
> 2.5 (Superior)
< 1.5 (Co-elution risk)
Matrix Effect
Low
Moderate (Ion suppression possible)
High (Requires derivatization)
Run Time
15–20 mins
5–8 mins
25–30 mins
Verdict: While HPLC-UV is sufficient for routine bulk release, UPLC-MS/MS is the gold standard for trace impurity profiling and stability-indicating assays due to its superior sensitivity and isotopic specificity.
Expertise & Experience: The Causality Behind Methodological Choices
As analytical scientists, we do not simply follow protocols; we engineer them based on physicochemical causality.
Stationary Phase Causality: Why PFP over C18?
Standard C18 columns rely almost exclusively on hydrophobic (van der Waals) interactions. For polyhalogenated quinolines, C18 phases often fail to resolve positional isomers because the hydrophobic footprint of these isomers is nearly identical[5].
By employing a Pentafluorophenyl (PFP) stationary phase, we introduce orthogonal retention mechanisms. The electron-deficient aromatic ring of the PFP ligand acts as a Lewis acid, engaging in
π−π
interactions, strong dipole-dipole interactions, and specific halogen bonding with the electron-rich halogens (Br, Cl, F) on the quinoline ring[6][7][8]. This multi-modal interaction is the direct cause of the superior resolution (
Rs>2.0
) observed between 4-Bromo-6,7-dichloro-8-fluoroquinoline and its des-halogenated analogs.
The presence of bromine and chlorine provides a distinct isotopic signature. Bromine exists as
79
Br and
81
Br in a ~1:1 ratio, while Chlorine exists as
35
Cl and
37
Cl in a ~3:1 ratio. UPLC-MS/MS leverages these exact mass differentials (producing distinct M, M+2, M+4, M+6 clusters) to unequivocally identify the target analyte and its specific degradation pathways, fulfilling the highest standards of analytical specificity[3].
The revised ICH Q2(R2) guideline emphasizes a lifecycle approach to analytical validation, integrating risk management and focusing heavily on the method's reportable range and robustness[9][10][11]. The following step-by-step methodology outlines the validation of the UPLC-MS/MS method for 4-Bromo-6,7-dichloro-8-fluoroquinoline.
Step 1: Specificity & Forced Degradation
Objective: Prove the method unequivocally assesses the analyte in the presence of expected impurities[9].
Protocol:
Subject the API to stress conditions: Acidic (0.1N HCl), Basic (0.1N NaOH), Oxidative (3%
H2O2
), Thermal (60°C), and Photolytic (UV/Vis light) for 24–48 hours.
Inject stressed samples onto the UPLC-MS/MS (PFP column, 1.7 µm, 2.1 x 100 mm).
Self-Validation Check: Ensure the mass balance is ~100% and peak purity angle is less than the purity threshold for the main peak. The PFP column must resolve the oxidative N-oxide degradants from the parent peak.
Step 2: Response (Linearity) & Reportable Range
Objective: Demonstrate that the analytical response is directly proportional to the concentration within a defined interval[9].
Protocol:
Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (e.g., Target = 1.0 µg/mL).
Perform triplicate injections for each level.
Self-Validation Check: Calculate the regression line using the method of least squares. The correlation coefficient (
R2
) must be
≥0.999
, and the y-intercept should not exceed 2% of the 100% response level.
Step 3: Combined Accuracy & Precision
Objective: ICH Q2(R2) allows a combined approach to evaluate accuracy (recovery) and precision (repeatability) simultaneously[9].
Protocol:
Spike placebo matrix with the API at 3 concentration levels (e.g., 80%, 100%, 120%) covering the reportable range.
Prepare 3 independent replicates at each level (Total = 9 determinations).
Self-Validation Check: Mean recovery must fall between 98.0% and 102.0%. The Relative Standard Deviation (RSD) for repeatability must be
≤2.0%
.
Objective: Define the lowest limits of reliable measurement.
Protocol:
Dilute the standard solution sequentially until the chromatographic peak height is compared to baseline noise.
Self-Validation Check: Establish LOD at a Signal-to-Noise (S/N) ratio of 3:1. Establish LOQ at an S/N ratio of 10:1. Verify LOQ by injecting 6 replicates at the LOQ concentration (RSD must be
≤5.0%
).
Step 5: Robustness via Design of Experiments (DoE)
Objective: Evaluate the method's capacity to remain unaffected by small, deliberate variations[9].
Protocol:
Utilize a Plackett-Burman DoE to simultaneously test variations in: Column temperature (
±5
°C), Mobile phase flow rate (
±0.05
mL/min), and Gradient slope (
±2%
).
Self-Validation Check: System suitability criteria (Resolution
>2.0
, Tailing factor
<1.5
) must be met across all DoE permutations.
Fig 2. ICH Q2(R2) analytical procedure validation lifecycle for commercial drug substances.
Conclusion
Validating analytical procedures for complex polyhalogenated compounds like 4-Bromo-6,7-dichloro-8-fluoroquinoline requires moving beyond generic C18 methodologies. By leveraging the orthogonal selectivity of PFP stationary phases and the isotopic resolution of MS/MS, laboratories can achieve superior baseline resolution of critical isomers. Executing this within the structured, risk-based framework of the ICH Q2(R2) guidelines ensures a self-validating, regulatory-compliant analytical lifecycle.
References
Structure-Based Design of a Chemical Probe Set for the 5-HT5A Serotonin Receptor - PMC (nih.gov).2
Validation of Analytical Procedures Q2(R2) - ICH (ich.org). 9
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl (mastercontrol.com). 10
ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline (qbdgroup.com). 11
A Researcher's Guide to Comparative Docking of Halogenated Quinolines: Targeting Cancer, Bacterial Infections, and Malaria
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the foundation of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] The strategi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the quinoline scaffold stands as a privileged structure, forming the foundation of numerous therapeutic agents with a broad spectrum of pharmacological activities.[1] The strategic introduction of halogen atoms—such as bromine, chlorine, and fluorine—onto the quinoline ring can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. This guide provides a comprehensive framework for conducting comparative molecular docking studies of halogenated quinoline derivatives, with a specific focus on a hypothetical series of 4-Bromo-6,7-dichloro-8-fluoroquinoline derivatives. We will explore their potential interactions with key protein targets implicated in cancer, bacterial infections, and malaria, offering a roadmap for researchers engaged in the rational design of novel therapeutics.
The Rationale: Why Halogenated Quinolines and Molecular Docking?
Quinolines and their derivatives have long been a focal point of drug discovery, exhibiting a diverse range of biological effects, including anticancer, antibacterial, and antimalarial properties.[2] Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. The introduction of halogens can influence factors such as lipophilicity, metabolic stability, and binding affinity to target proteins.[3] Specifically, the unique substitution pattern of a 4-bromo, 6,7-dichloro, and 8-fluoro quinoline core offers a compelling scaffold for investigation due to the distinct electronic and steric properties imparted by each halogen at its respective position.
Molecular docking is an indispensable computational tool in modern drug discovery.[4] It allows for the prediction of the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein, and the estimation of the binding affinity.[5] By employing in-silico docking studies, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving significant time and resources in the drug development pipeline.[6] This guide will walk through a comparative docking study to evaluate our hypothetical halogenated quinoline derivatives against three validated drug targets.
Designing the Comparative Study: Ligands and Protein Targets
For this illustrative guide, we will design a small library of hypothetical 4-Bromo-6,7-dichloro-8-fluoroquinoline derivatives with varying substituents at the 2-position. This allows for a systematic evaluation of how different chemical moieties at this position influence binding to our selected protein targets.
Hypothetical Ligand Set:
Compound ID
R-Group (at position 2)
HQ-01
-H
HQ-02
-CH3
HQ-03
-OH
HQ-04
-NH2
HQ-05
-COOH
Selected Protein Targets:
The choice of protein targets is crucial and should be based on the known or potential therapeutic applications of the ligand class under investigation. For our halogenated quinolines, we have selected the following validated targets:
Rationale: VEGFR2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[7] Inhibition of VEGFR2 is a well-established strategy in cancer therapy.
Antibacterial Target: Staphylococcus aureus DNA Gyrase Subunit B
Rationale: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for quinolone antibiotics.[9][10] S. aureus is a significant human pathogen.
Rationale: PfDHFR is a critical enzyme in the folate biosynthesis pathway of the malaria parasite, and its inhibition is a key mechanism of action for several antimalarial drugs.[11][12]
Experimental Workflow: A Step-by-Step Protocol for Molecular Docking
The following protocol outlines a robust and reproducible workflow for performing a comparative molecular docking study. This process can be visualized in the workflow diagram below.
Caption: A generalized workflow for a comparative molecular docking study.
Step 1: Ligand Preparation
The causality behind this initial step is to convert the 2D chemical structures of our hypothetical quinoline derivatives into energetically favorable 3D conformations suitable for docking.
2D Structure Sketching: Draw the chemical structures of the ligands (HQ-01 to HQ-05) using a chemical drawing software such as ChemDraw or MarvinSketch.
3D Conversion and Energy Minimization: Convert the 2D structures to 3D. Subsequently, perform energy minimization using a force field (e.g., MMFF94) to obtain low-energy conformers. This is a critical self-validating step to ensure that the ligand structures are sterically and electronically plausible. Software such as Avogadro or the ligand preparation modules in docking software suites can be used.
File Format Conversion: Save the prepared ligands in a suitable format for the docking software, such as the PDBQT format for AutoDock Vina.[13]
Step 2: Receptor Preparation
The objective here is to prepare the protein target by removing extraneous molecules and adding necessary atoms for accurate docking calculations.
PDB File Acquisition: Download the crystal structures of the target proteins (VEGFR2: 2XIR, S. aureus DNA gyrase: 3G75, and P. falciparum DHFR: 4DPD) from the Protein Data Bank (RCSB PDB).[5][8][11]
Protein Cleaning: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the PDB file. This is crucial as they can interfere with the docking process.
Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein structure. This is essential for correctly defining hydrogen bonding interactions.
Charge Assignment: Assign partial charges to the protein atoms (e.g., Gasteiger charges).
File Format Conversion: Save the prepared receptor in the PDBQT format.[1]
Step 3: Grid Box Generation
This step defines the three-dimensional space on the receptor where the docking algorithm will search for binding poses for the ligand.
Binding Site Identification: Identify the active site or binding pocket of the receptor. This is often the location of the co-crystallized ligand in the original PDB file.
Grid Box Definition: Define the center and dimensions (x, y, z) of a grid box that encompasses the entire binding site. The size of the grid box should be large enough to allow for rotational and translational freedom of the ligand within the binding site.
Step 4: Molecular Docking
This is the core computational step where the ligand is docked into the prepared receptor.
Software Selection: For this guide, we will use AutoDock Vina, a widely used and validated open-source docking program.[14]
Configuration File: Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and the dimensions of the grid box.
Execution: Run the docking simulation using the AutoDock Vina executable. The program will generate a set of binding poses for the ligand, ranked by their predicted binding affinities (in kcal/mol).
Step 5: Analysis of Docking Results
The final and most critical phase is the analysis and interpretation of the docking results.
Binding Energy Evaluation: The primary quantitative output is the binding energy (or docking score). A more negative value generally indicates a stronger predicted binding affinity.[1]
Pose Visualization: Visualize the top-ranked binding poses for each ligand-protein complex using molecular graphics software such as PyMOL or BIOVIA Discovery Studio Visualizer.[15][16][17]
Interaction Analysis: Analyze the non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. This provides a qualitative understanding of the binding mode.
Caption: Key molecular interactions analyzed in docking studies.
Comparative Analysis of Docking Results
The primary goal of this guide is to facilitate a comparative analysis. The docking scores for our hypothetical quinoline derivatives against the three protein targets are summarized in the table below. It is important to note that these are illustrative values for the purpose of this guide.
Table 1: Predicted Binding Energies (kcal/mol) of Halogenated Quinoline Derivatives
Compound ID
R-Group
VEGFR2 (2XIR)
S. aureus DNA Gyrase (3G75)
P. falciparum DHFR (4DPD)
HQ-01
-H
-7.8
-6.5
-7.2
HQ-02
-CH3
-8.2
-6.9
-7.5
HQ-03
-OH
-8.9
-7.5
-8.1
HQ-04
-NH2
-9.2
-7.8
-8.4
HQ-05
-COOH
-9.5
-8.1
-8.8
Interpretation of Results:
Structure-Activity Relationship (SAR): The data in Table 1 suggests a clear trend. The introduction of hydrogen-bonding capable groups (-OH, -NH2, -COOH) at the 2-position of the quinoline ring generally leads to a more favorable (more negative) binding energy across all three targets. The carboxyl group (-COOH) in HQ-05 consistently shows the best predicted binding affinity. This provides a valuable, albeit hypothetical, SAR insight that can guide further lead optimization.
Target Selectivity: While HQ-05 shows the best overall performance, a detailed analysis of the binding poses and interactions is necessary to understand target selectivity. For instance, the specific hydrogen bond network formed by the carboxylate of HQ-05 within the active site of VEGFR2 might be significantly different from its interactions within the active sites of the bacterial and parasitic enzymes. This structural information is key to designing derivatives with improved selectivity for a particular target.
Role of Halogen Atoms: A thorough analysis of the binding poses would also reveal the contribution of the bromo, chloro, and fluoro substituents to the binding affinity. These halogens can participate in halogen bonds, hydrophobic interactions, or simply act as steric modulators of the overall ligand conformation.
Conclusion and Future Directions
This guide has provided a comprehensive, step-by-step framework for conducting a comparative molecular docking study of halogenated quinoline derivatives. By systematically evaluating a series of hypothetical compounds against relevant protein targets, we have demonstrated how in-silico techniques can provide valuable insights into structure-activity relationships and guide the rational design of new therapeutic agents.
The results of such a study, while computational in nature, lay a strong foundation for experimental validation. The most promising compounds identified through docking should be synthesized and evaluated in in-vitro and in-vivo assays to confirm their biological activity. The continuous feedback loop between computational prediction and experimental validation is the cornerstone of modern, efficient drug discovery.
References
RCSB Protein Data Bank. (n.d.). 4DPD: WILD TYPE PLASMODIUM FALCIPARUM DIHYDROFOLATE REDUCTASE-THYMIDYLATE SYNTHASE (PfDHFR-TS), DHF COMPLEX, NADP+, dUMP. Retrieved from [Link]
Bioinformatics Review. (2022, May 12). Visualization of Molecular Docking result by PyMOL || Molecular Docking tutorial || Part 7 [Video]. YouTube. [Link]
RCSB Protein Data Bank. (n.d.). 2XIR: Crystal structure of the VEGFR2 kinase domain in complex with PF- 00337210 (N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy) benzofuran-3-carboxamide). Retrieved from [Link]
Al-Suhaimi, E. A., et al. (2024). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 17(1), 123. [Link]
RCSB Protein Data Bank. (n.d.). 3G75: Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. Retrieved from [Link]
Sharma, P., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Journal of Biomolecular Structure and Dynamics, 1-21. [Link]
Wang, Y., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 12(45), 29367-29380. [Link]
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
Ritschel, T., et al. (2012). Ligand-Protein Docking with PyMOL and Autodock/Vina. Journal of Chemical Information and Modeling, 52(4), 1171-1182. [Link]
RCSB Protein Data Bank. (n.d.). 6FM4: The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. Retrieved from [Link]
Dr. Majid Ali. (2022, June 4). Ligand Protein interaction using Discovery Studio [Video]. YouTube. [Link]
RCSB Protein Data Bank. (n.d.). 3QG2: Plasmodium falciparum DHFR-TS qradruple mutant (N51I+C59R+S108N+I164L, V1/S) pyrimethamine complex. Retrieved from [Link]
Al-Ostath, A. I., et al. (2024). Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones. Molecules, 29(23), 5289. [Link]
RCSB Protein Data Bank. (n.d.). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative. Retrieved from [Link]
Solomon, V. R., et al. (2013). Binding of Quinoline-Based Inhibitors to Plasmodium falciparum Lactate Dehydrogenase: A Molecular Docking Study. Journal of Modern Drug Discovery and Drug Delivery Research, 1(1), 1-7. [Link]
PDBj. (n.d.). 3dga - Wild-type Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) complexed with RJF01302, NADPH, and dUMP. Retrieved from [Link]
RCSB Protein Data Bank. (n.d.). 3VHK: Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. Retrieved from [Link]
Islam, M. R., et al. (2020). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Journal of Chemistry, 2020, 1-11. [Link]
Razak, I. A., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. Molecules, 26(22), 6984. [Link]
Wójcik, M., et al. (2025). In Silico Approach to Design of New Multi-Targeted Inhibitors Based on Quinoline Ring with Potential Anticancer Properties. International Journal of Molecular Sciences, 26(10), 5432. [Link]
The Bioinformatics Manual. (2021, October 12). Visualizing protein-protein docking using PyMOL. Medium. [Link]
Baroroh, U. (2021). Molecular interaction analysis and visualization of protein-ligand docking using Biovia Discovery Studio Visualizer. Indonesian Journal of Computational Biology, 1(1), 1-8. [Link]
Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]
Pfam. (n.d.). Structure of VEGFR2 kinase domain in complex with BIBF1120 (3c7q). Retrieved from [Link]
InterPro. (n.d.). Wild-type plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) complexed with fragment 148, NADPH, and dUMP (7ctz) - structure. Retrieved from [Link]
ResearchGate. (2020, July 24). Synthesis and Antibacterial, Antioxidant, and Molecular Docking Analysis of Some Novel Quinoline Derivatives. Retrieved from [Link]
Dr. Gene-Eden-VIR. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced [Video]. YouTube. [Link]
UniProt. (n.d.). gyrA - DNA gyrase subunit A - Staphylococcus aureus. Retrieved from [Link]
Holleman, E. (2021, January 12). Visualizing ligand docking results with PyMOL scripting and R. Retrieved from [Link]
Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]
Anderson, K. S. (2010). Probing the Role of Parasite-specific, Distant, Structural Regions on Communication and Catalysis in the Bifunctional Thymidylate Synthase- Dihydrofolate Reductase from Plasmodium falciparum. The Journal of biological chemistry, 285(1), 152-162. [Link]
El-Sayed, N. N. E., et al. (2023). Novel quinoline/thiazinan-4-one hybrids; design, synthesis, and molecular docking studies as potential anti-bacterial candidates against MRSA. RSC Advances, 13(22), 14981-14995. [Link]
ResearchGate. (n.d.). The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ). Retrieved from [Link]
Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]
IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. Retrieved from [Link]
DNASTAR. (n.d.). NovaDock Molecular Docking Software. Retrieved from [Link]
Martinelli, A. (n.d.). Introduction to the Discovery Studio Visualizer. Retrieved from [Link]
Feng, L., et al. (2023). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. RSC Medicinal Chemistry, 14(3), 396-421. [Link]
The Bioinformatics CRO. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock [Video]. YouTube. [Link]
Kaftalli, J., et al. (2023). MAGI-Dock: a PyMOL companion to Autodock Vina. European Review for Medical and Pharmacological Sciences, 27(1), 148-151. [Link]
ResearchGate. (n.d.). (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID: 3EWH). Retrieved from [Link]
RCSB Protein Data Bank. (n.d.). 9FZ6: A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. Retrieved from [Link]
Semantic Scholar. (2013, October 5). Binding of Quinoline-Based Inhibitors to Plasmodium falciparum Lactate Dehydrogenase: A Molecular Docking Study. Retrieved from [Link]
CABI Digital Library. (n.d.). Antimicrobial Investigation and Docking Analysis of Quinoline Compounds. Retrieved from [Link]
Guedes, I. A., et al. (2017). Software for molecular docking: a review. Expert opinion on drug discovery, 12(2), 129-142. [Link]
Dassault Systèmes. (n.d.). BIOVIA Discovery Studio Visualizer. Retrieved from [Link]
Dr. Majid Ali. (2021, January 18). Discovery Studio Visualizer tutorial 2 - Protein Data Bank (PDB) and Macromolecules [Video]. YouTube. [Link]
Labinsights. (2023, May 8). Docking Software for Drug Development. Retrieved from [Link]
Operational Guide: Safe Handling and RCRA-Compliant Disposal of 4-Bromo-6,7-dichloro-8-fluoroquinoline As a Senior Application Scientist, I approach chemical waste not merely as an end-stage logistical hurdle, but as a c...
Author: BenchChem Technical Support Team. Date: March 2026
Operational Guide: Safe Handling and RCRA-Compliant Disposal of 4-Bromo-6,7-dichloro-8-fluoroquinoline
As a Senior Application Scientist, I approach chemical waste not merely as an end-stage logistical hurdle, but as a critical component of the experimental lifecycle. 4-Bromo-6,7-dichloro-8-fluoroquinoline is a heavily halogenated heterocyclic compound. The presence of bromine, chlorine, and fluorine on the quinoline core imparts unique physicochemical properties—such as high lipophilicity and environmental persistence—that dictate strict operational and disposal protocols.
Improper handling or disposal of polyhalogenated compounds poses severe risks, including the generation of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs) if incinerated at suboptimal temperatures[1]. This guide establishes a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of this compound, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards[2].
Mechanistic Rationale for Halogenated Waste Segregation
Halogenated wastes are fundamentally incompatible with standard organic waste streams. When a solvent or solid waste contains halogens (fluorine, chlorine, bromine, iodine), it becomes highly reactive under certain conditions and requires specialized high-temperature rotary kiln incineration equipped with caustic scrubbing to neutralize hydrohalic acid byproducts (e.g., HCl, HF, HBr)[1][3].
Mixing 4-Bromo-6,7-dichloro-8-fluoroquinoline with non-halogenated solvents (like acetone or ethanol) not only increases the risk of exothermic reactions but also forces the entire waste mixture to be classified and billed as halogenated waste, drastically increasing disposal costs[3]. Furthermore, under no circumstances can halogenated compounds be discharged into the sanitary sewer system, as they inhibit biological activities at wastewater treatment plants and violate the Clean Water Act[4].
Operational Safety & Quantitative Storage Limits
Before initiating any workflow involving 4-Bromo-6,7-dichloro-8-fluoroquinoline, personnel must implement strict engineering controls and Personal Protective Equipment (PPE)[5].
Table 1: Required PPE and Engineering Controls
Equipment
Specification
Causality / Rationale
Gloves
Double-gloved Nitrile or Neoprene
Halogenated aromatics easily permeate standard latex. Double gloving prevents dermal absorption in case of an outer glove tear.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Protects ocular mucosa from aerosolized particulates or dissolved solvent splashes.
Body
Chemically resistant lab coat
Prevents contamination of personal clothing and subsequent skin exposure.
| Ventilation | Certified Chemical Fume Hood | Prevents inhalation of toxic vapors or dust during massing and transfer operations. |
Table 2: Quantitative Data on Waste Segregation & Storage Limits
Parameter
Specification
Rationale
Halogen Threshold
> 2% Halogen content
Mixtures exceeding this threshold must be strictly classified as halogenated waste to prevent toxic emissions during standard incineration.
Container Fill Limit
< 90% Capacity
Allows for vapor expansion and prevents over-pressurization of the container.
Accumulation Time
Max 6 months
Complies with EPA RCRA guidelines (Subpart K) for academic and research Satellite Accumulation Areas (SAAs)[6].
| Storage Temperature | Ambient to 4°C | Minimizes volatilization of organic solvents and prevents pressure buildup. |
Step-by-Step Disposal Methodology
To ensure a self-validating system, each step in this protocol includes a verification check to guarantee compliance and safety.
Step 1: Container Selection & Validation
Action: Select a High-Density Polyethylene (HDPE) container for waste collection.
Causality: Halogenated compounds can degrade into hydrohalic acids in the presence of trace moisture, which rapidly corrodes metal containers. HDPE provides superior chemical resistance.
Validation Check: Inspect the container for prior incompatible residues and ensure the threaded cap provides a vapor-tight seal.
Step 2: Waste Transfer & Segregation
Action: Transfer all 4-Bromo-6,7-dichloro-8-fluoroquinoline waste (including solid residues, contaminated solvents, and disposable PPE) into the designated "Halogenated Organic Waste" container inside a certified fume hood.
Causality: Performing transfers within the fume hood captures any aerosolized particles or volatile organic compounds (VOCs)[5].
Validation Check: Confirm that no non-halogenated solvents (e.g., pure methanol or acetone) have been added to this specific container[3].
Step 3: EPA-Compliant Labeling
Action: Attach a Hazardous Waste tag immediately upon adding the first drop or particle of waste. Spell out the full chemical name ("4-Bromo-6,7-dichloro-8-fluoroquinoline"); do not use abbreviations or chemical formulas[6].
Validation Check: Ensure the "Hazardous Waste" checkbox is marked and the primary hazard (Toxicity/Environmental Hazard) is clearly indicated.
Step 4: Satellite Accumulation Area (SAA) Storage
Action: Place the sealed container in a designated SAA near the point of generation. The container must sit within a secondary containment tray.
Causality: Secondary containment captures catastrophic leaks, preventing environmental release and cross-contamination with incompatible chemicals stored nearby[4].
Validation Check: Verify the container is completely closed (vapor-tight) when not actively receiving waste and that the fill level is strictly below 90%.
Step 5: EHS Pickup Request & Final Disposition
Action: Submit a waste pickup request to your Environmental Health and Safety (EHS) office before the 6-month accumulation limit is reached[6].
Causality: Timely removal prevents the degradation of containers and ensures compliance with EPA accumulation time limits. The waste will be transported to an approved Treatment, Storage, and Disposal Facility (TSDF) for high-temperature incineration[1].
Validation Check: Retain a copy of the waste tracking log or RCRA manifest to ensure documented evidence of correct waste management.
Waste Disposal Workflow Visualization
Caption: Workflow for the RCRA-compliant segregation, accumulation, and disposal of halogenated quinoline waste.
References
Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. 5
Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. 3
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.